3-Methylglutaconic acid-13C3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
147.10 g/mol |
IUPAC-Name |
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+/i1+1,2+1,3+1 |
InChI-Schlüssel |
WKRBKYFIJPGYQC-UDKQHVDBSA-N |
Isomerische SMILES |
[13CH3]/C(=[13CH]\C(=O)O)/[13CH2]C(=O)O |
Kanonische SMILES |
CC(=CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylglutaconic Acid-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that serves as a key biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). These conditions are characterized by impaired mitochondrial energy metabolism. Accurate quantification of 3-MGA in biological fluids is crucial for the diagnosis and monitoring of these disorders. 3-Methylglutaconic acid-¹³C₃ (3-MGA-¹³C₃) is a stable isotope-labeled internal standard designed for the precise and accurate quantification of 3-MGA by isotope dilution mass spectrometry. Its use minimizes variability in sample preparation and analysis, ensuring reliable diagnostic results.
Core Compound Properties
3-Methylglutaconic acid-¹³C₃ is structurally identical to its endogenous counterpart, with the exception of three Carbon-13 isotopes strategically placed at the C2, C4, and the methyl carbon positions. This isotopic labeling renders it chemically indistinguishable from the unlabeled 3-MGA during extraction and derivatization, yet allows for its distinct detection by mass spectrometry due to its increased molecular weight.
| Property | Value |
| Chemical Formula | ³C₃C₃H₈O₄ |
| Exact Mass | 149.05 g/mol |
| Isotopic Purity | ≥ 99% |
| Applications | Internal standard for GC/MS analysis of 3-Methylglutaconic acid |
Synthesis of 3-Methylglutaconic Acid-¹³C₃
Experimental Protocol: Representative Synthesis of 3-Methylglutaconic Acid-¹³C₃
-
Starting Material: [2,4-¹³C₂]-Acetoacetic acid ethyl ester and [¹³C]-Methyl iodide.
-
Step 1: Alkylation. The labeled acetoacetic acid ethyl ester is deprotonated with a suitable base (e.g., sodium ethoxide) to form an enolate. This enolate is then alkylated with [¹³C]-Methyl iodide to introduce the labeled methyl group at the alpha-position.
-
Step 2: Knoevenagel Condensation. The resulting β-keto ester is subjected to a Knoevenagel condensation with a malonic acid derivative, where the carboxyl groups are protected, in the presence of a weak base (e.g., piperidine) to form a carbon-carbon double bond.
-
Step 3: Hydrolysis and Decarboxylation. The protecting groups on the carboxyl functions are removed by acid or base hydrolysis. Subsequent heating leads to decarboxylation, yielding the final product, 3-Methylglutaconic acid-¹³C₃.
-
Purification: The crude product is purified by recrystallization or column chromatography to achieve high chemical and isotopic purity.
Analytical Methodology: Quantification of 3-MGA
The gold standard for the quantification of 3-MGA in biological samples is isotope dilution gas chromatography-mass spectrometry (GC-MS) using 3-MGA-¹³C₃ as an internal standard.[1]
Experimental Protocol: Isotope Dilution GC-MS Analysis of 3-MGA in Urine
-
Sample Preparation:
-
To 1 mL of urine, add a known amount of 3-MGA-¹³C₃ internal standard solution.
-
Acidify the sample to a pH < 2 with hydrochloric acid.
-
Extract the organic acids with two portions of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to convert the carboxylic acids to their volatile trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for 3-MGA (TMS derivative): m/z 273 (M-15), 147.
-
Ions for 3-MGA-¹³C₃ (TMS derivative): m/z 276 (M-15), 150.
-
-
-
Quantification:
-
The concentration of 3-MGA in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled 3-MGA and a fixed concentration of the ¹³C₃-labeled internal standard.
-
Data Presentation: 3-MGA Levels in Urine
The use of 3-MGA-¹³C₃ allows for the accurate determination of 3-MGA concentrations in various biological matrices. The table below summarizes typical urinary concentrations in healthy individuals and patients with 3-methylglutaconic aciduria.
| Population | Urinary 3-Methylglutaconic Acid Concentration (mmol/mol creatinine) |
| Healthy Individuals | < 20[2] |
| 3-MGA-uria Patients (general) | Can exceed 1000[2] |
| 3-MGA-uria Type I | Generally higher than other types, can be markedly increased after a leucine-rich meal.[2] |
Signaling Pathways and Experimental Workflows
Leucine Catabolism and the Origin of 3-Methylglutaconic Acid
In healthy individuals, 3-methylglutaconyl-CoA is an intermediate in the mitochondrial catabolism of the amino acid leucine. In 3-methylglutaconic aciduria type I, a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-MGA.
Caption: Leucine catabolism pathway and the formation of 3-MGA in Type I aciduria.
Alternative Pathway of 3-MGA Formation in Mitochondrial Dysfunction
In other types of 3-methylglutaconic aciduria, where the leucine degradation pathway is intact, 3-MGA is thought to arise from an alternative pathway originating from acetyl-CoA. This occurs when mitochondrial dysfunction leads to an accumulation of acetyl-CoA.
Caption: Alternative pathway for 3-MGA synthesis from Acetyl-CoA.
Isotope Dilution GC-MS Workflow
The following diagram illustrates the key steps in the quantification of 3-MGA using its ¹³C₃-labeled internal standard.
Caption: Workflow for 3-MGA quantification by isotope dilution GC-MS.
References
3-Methylglutaconic Acid-13C3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, experimental applications, and metabolic significance of 3-Methylglutaconic acid-13C3. This isotopically labeled compound is a crucial tool for the study of various metabolic disorders, particularly the group of inherited conditions known as 3-methylglutaconic aciduria.
Core Chemical Properties
This compound is a stable isotope-labeled version of 3-methylglutaconic acid, an intermediate in the mitochondrial catabolism of the amino acid leucine. The incorporation of three carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.
| Property | Value |
| Molecular Formula | C₃¹³C₃H₈O₄ |
| Molecular Weight | 147.1 g/mol |
| Isotopic Purity (¹³C) | 99% |
| Chemical Purity | ≥98% |
| Appearance | Solid |
| Storage | Store refrigerated (+2°C to +8°C). Protect from light. |
| CAS Number (Labeled) | 1255644-45-1 |
Metabolic Pathways Involving 3-Methylglutaconic Acid
3-Methylglutaconic acid is a key metabolite in two important cellular pathways. Its accumulation is a biomarker for a group of genetic disorders known as 3-methylglutaconic aciduria.
Primary Metabolic Pathway: Leucine Catabolism
Under normal physiological conditions, 3-methylglutaconic acid is an intermediate in the breakdown of the essential amino acid leucine. This process occurs within the mitochondria. A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid, resulting in 3-methylglutaconic aciduria type I.
Caption: Leucine catabolism pathway and the point of disruption in Type I 3-MGA uria.
Secondary Metabolic Pathway: Acetyl-CoA Diversion
In several other types of 3-methylglutaconic aciduria (Types II-V), the underlying defect is not in the leucine degradation pathway but rather in various aspects of mitochondrial function. It is proposed that mitochondrial dysfunction can lead to an accumulation of acetyl-CoA. This excess acetyl-CoA can be diverted into a pathway that results in the production of 3-methylglutaconyl-CoA, and subsequently 3-methylglutaconic acid.
Caption: Proposed pathway for 3-MGA production due to mitochondrial dysfunction.
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of 3-methylglutaconic acid in biological fluids by isotope-dilution gas chromatography/mass spectrometry (GC-MS).
Quantification of 3-Methylglutaconic Acid in Urine by Isotope-Dilution GC-MS
This protocol provides a representative methodology for the analysis of 3-methylglutaconic acid in urine.
1. Sample Preparation and Extraction:
-
To a known volume of urine (e.g., 1 mL), add a precise amount of the this compound internal standard solution.
-
Acidify the sample to a pH of less than 2 with hydrochloric acid.
-
Saturate the sample with solid sodium chloride.
-
Extract the organic acids with two portions of ethyl acetate.
-
Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.
-
Evaporate the derivatization reagents under nitrogen and reconstitute the sample in a small volume of a suitable solvent like hexane or acetonitrile.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis, such as a DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: 280°C for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) to monitor characteristic ions for both the native 3-methylglutaconic acid-TMS derivative and the this compound-TMS derivative. The specific ions will depend on the fragmentation pattern of the TMS derivative.
-
Quantification: The concentration of 3-methylglutaconic acid in the sample is determined by comparing the peak area ratio of the native compound to the isotopically labeled internal standard against a calibration curve.
Caption: General workflow for the quantification of 3-MGA using GC-MS.
Synthesis of 3-[2,4,6-13C3]Methylglutaconic Acid
A simple method for the synthesis and purification of 3-[2,4,6-13C3]methylglutaconic acid has been described by Kelley (1993).[1] While the full detailed protocol from the original publication is not provided here, the general approach for synthesizing carbon-13 labeled organic acids often involves using commercially available ¹³C-labeled starting materials in established organic synthesis reactions. For example, a synthetic route could potentially involve the use of ¹³C-labeled acetone or other small, labeled precursors in a series of reactions to build the carbon backbone of 3-methylglutaconic acid.
Conclusion
This compound is an indispensable tool for the accurate diagnosis and monitoring of 3-methylglutaconic acidurias. Its well-defined chemical and physical properties, combined with established analytical methods, make it a reliable internal standard for quantitative studies. Understanding the metabolic pathways in which 3-methylglutaconic acid is involved is crucial for interpreting the results of such analyses and for advancing research into the pathophysiology of these complex mitochondrial disorders. This guide provides a foundational resource for researchers and clinicians working in the field of inborn errors of metabolism and drug development for these conditions.
References
An In-depth Technical Guide to 3-Methylglutaconic Acid-13C3
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 3-Methylglutaconic acid-13C3, an isotopically labeled internal standard crucial for the quantitative analysis of 3-Methylglutaconic acid (3-MGA). 3-MGA is a key biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). This document details its chemical properties, its role in metabolic pathways, and its application in experimental research.
Core Compound Properties
This compound is the stable isotope-labeled analogue of 3-MGA. The specific and most commonly referenced form for isotope dilution mass spectrometry is 3-[2,4,6-13C3]methylglutaconic acid, where three carbon atoms in the molecule have been replaced with the heavy isotope ¹³C.[1] This mass shift allows it to be distinguished from the endogenous, unlabeled compound by mass spectrometry, making it an ideal internal standard for accurate quantification.
Chemical Structure
The chemical structure of the unlabeled (native) 3-Methylglutaconic acid and its ¹³C₃-labeled variant are shown below. The labels in the ¹³C₃ variant are typically on the methyl carbon and the two carboxyl carbons.
-
Unlabeled 3-Methylglutaconic Acid: C₆H₈O₄
-
Labeled this compound: C₃¹³C₃H₈O₄
Quantitative Data Summary
The fundamental physicochemical properties of both the labeled and unlabeled forms of 3-Methylglutaconic acid are summarized in the table below. This data is essential for mass spectrometry-based applications.
| Property | Unlabeled 3-Methylglutaconic Acid | This compound |
| IUPAC Name | (2E)-3-methylpent-2-enedioic acid[2][3] | (E)-3-(methyl-¹³C)-pent-2-enedioic-1,5-¹³C₂ acid |
| Synonyms | 3-MGA, β-Methylglutaconic Acid[4] | 3-MGA-¹³C₃ |
| Molecular Formula | C₆H₈O₄[2] | C₃¹³C₃H₈O₄ |
| Molecular Weight | 144.12 g/mol | 147.12 g/mol (approx.) |
| Monoisotopic Mass | 144.0423 Da | 147.0524 Da (approx.) |
| Mass of di-TMS Derivative | 288 g/mol (approx.) | 291 g/mol (approx.) |
Metabolic Significance and Signaling Pathways
3-Methylglutaconic acid is an intermediate organic acid in the mitochondrial catabolism of the branched-chain amino acid, leucine. Its accumulation in urine is the defining characteristic of 3-methylglutaconic aciduria. There are five distinct types of this condition. Type I is a primary disorder resulting directly from a deficiency in the leucine degradation pathway, specifically the enzyme 3-methylglutaconyl-CoA hydratase (AUH). Types II through V are considered secondary acidurias, where the accumulation of 3-MGA is a consequence of broader mitochondrial dysfunction rather than a defect in the leucine pathway itself.
In cases of mitochondrial dysfunction, an alternative pathway for 3-MGA synthesis has been proposed, originating from the condensation of mitochondrial acetyl-CoA.
Leucine Catabolism Pathway
The following diagram illustrates the canonical pathway for leucine degradation, highlighting the formation of 3-methylglutaconyl-CoA and the enzymatic step that, when deficient, leads to 3-MGA-uria Type I.
Experimental Applications and Protocols
The primary application of this compound is as an internal standard for the accurate quantification of endogenous 3-MGA in biological fluids, such as urine and plasma, using isotope dilution gas chromatography-mass spectrometry (GC-MS).
Isotope Dilution GC-MS Protocol for 3-MGA Quantification
This protocol provides a representative methodology for the analysis of 3-MGA in urine.
1. Sample Preparation and Internal Standard Spiking:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to pellet any precipitate.
- To a known volume of supernatant (e.g., 1 mL), add a precise amount of the this compound internal standard solution. The amount should be chosen to be in a similar concentration range as the expected endogenous analyte.
- Vortex the mixture thoroughly.
2. Extraction:
- Acidify the sample to a pH of approximately 1-2 by adding a strong acid (e.g., HCl).
- Add an organic solvent, typically ethyl acetate, to the sample (e.g., 3 volumes).
- Vortex vigorously for several minutes to extract the organic acids into the ethyl acetate layer.
- Centrifuge to achieve phase separation.
- Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer to maximize recovery.
- Combine the organic extracts.
3. Drying and Derivatization:
- Evaporate the pooled ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas.
- To the dried residue, add a derivatization agent. A common agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and a solvent like pyridine or acetonitrile.
- Seal the vial and heat at a controlled temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis:
- Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
- Gas Chromatography (GC) Conditions:
- Column: Typically a non-polar column like a DB-5ms or equivalent.
- Injector: Splitless injection at a temperature of ~230-250°C.
- Oven Program: A temperature gradient is used to separate the compounds. A representative program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 270°C), and holds for several minutes.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification. Monitor characteristic ions for both the unlabeled 3-MGA-diTMS derivative (m/z, mass-to-charge ratio) and the labeled 3-MGA-13C3-diTMS derivative. The mass difference will be +3 amu for the labeled standard.
5. Data Analysis and Quantification:
- Integrate the peak areas for the selected ions corresponding to both the native analyte and the ¹³C₃-labeled internal standard.
- Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
- Quantify the concentration of endogenous 3-MGA in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 3-MGA and a fixed concentration of the internal standard.
Experimental Workflow Diagram
The logical flow of the quantification protocol is visualized below.
References
- 1. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methylglutaconic acid | C6H8O4 | CID 1551553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylglutaconic acid - Wikipedia [en.wikipedia.org]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Methylglutaconic Acid-¹³C₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-Methylglutaconic acid-¹³C₃, a critical internal standard for isotope-dilution gas chromatography/mass spectrometry (GC/MS) analysis. The accurate quantification of 3-methylglutaconic acid is vital for the diagnosis and monitoring of various inborn errors of metabolism, collectively known as 3-methylglutaconic acidurias. This document outlines the synthetic pathway, provides a detailed (though reconstructed) experimental protocol based on available information, and presents relevant metabolic pathways in which this labeled compound is utilized as a tracer.
Introduction
3-Methylglutaconic aciduria is a group of inherited metabolic disorders characterized by the excessive excretion of 3-methylglutaconic acid in the urine. The use of a stable isotope-labeled internal standard, such as 3-Methylglutaconic acid-¹³C₃, is the gold standard for accurate quantification of the endogenous analyte in biological fluids, minimizing variations in sample preparation and instrument response.[1] This guide focuses on the chemical synthesis of 3-Methylglutaconic acid-¹³C₃ with a specific three-carbon labeling pattern, which is crucial for its function as an internal standard in mass spectrometry-based assays.
Synthetic Pathway
The synthesis of 3-[2,4,6-¹³C₃]methylglutaconic acid has been reported, providing a valuable tool for clinical diagnostics.[1] While the full detailed experimental protocol from the original publication by Kelley (1993) could not be retrieved, a plausible synthetic route can be constructed based on established organic chemistry principles for carbon-carbon bond formation and isotopic labeling.
The proposed synthesis involves the use of ¹³C-labeled precursors to introduce the isotopic labels at the desired positions. A potential retrosynthetic analysis suggests a pathway starting from simple, commercially available ¹³C-labeled building blocks.
Caption: Proposed synthetic pathway for 3-Methylglutaconic acid-¹³C₃.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 3-Methylglutaconic acid-¹³C₃. It is important to note that this is a reconstruction based on standard organic synthesis techniques, as the detailed procedure from the primary literature was not accessible. Researchers should optimize these conditions in a laboratory setting.
Materials and Reagents
-
[2-¹³C]Acetone (isotopic purity ≥ 99%)
-
Ethyl [2,4-¹³C₂]acetoacetate (isotopic purity ≥ 99%)
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment for organic synthesis
Synthesis of Ethyl 3-hydroxy-3-([¹³C]methyl)-[2,4-¹³C₂]glutarate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust. Anhydrous THF is added to cover the zinc.
-
Initiation: A small amount of a solution of ethyl [2,4-¹³C₂]acetoacetate and a crystal of iodine in anhydrous THF is added to the flask to initiate the reaction.
-
Addition of Reactants: A solution of ethyl [2,4-¹³C₂]acetoacetate in anhydrous THF is added dropwise to the stirred suspension. Simultaneously, a solution of [2-¹³C]acetone in anhydrous THF is added from a separate dropping funnel. The reaction mixture is maintained at a gentle reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then acidified with dilute HCl. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Dehydration and Hydrolysis to 3-[2,4,6-¹³C₃]Methylglutaconic acid
-
Dehydration: The crude ethyl 3-hydroxy-3-([¹³C]methyl)-[2,4-¹³C₂]glutarate is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Hydrolysis: After dehydration is complete, the resulting ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
Purification: The reaction mixture is cooled and acidified with concentrated HCl to precipitate the crude 3-[2,4,6-¹³C₃]methylglutaconic acid. The crude product is then purified by recrystallization or column chromatography.[1]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Actual yields and isotopic enrichment will depend on the specific reaction conditions and the purity of the starting materials.
| Parameter | Expected Value |
| Yield | 40-60% |
| Isotopic Purity | >98% |
| Chemical Purity | >98% |
Metabolic Pathway of 3-Methylglutaconic Acid
3-Methylglutaconic acid is an intermediate in the catabolism of the branched-chain amino acid leucine. Inborn errors of metabolism affecting this pathway can lead to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid.
Caption: Leucine catabolism and the origin of 3-methylglutaconic acid.
Conclusion
The synthesis of 3-Methylglutaconic acid-¹³C₃ provides a vital tool for the accurate diagnosis and management of patients with 3-methylglutaconic aciduria. While the detailed experimental protocol from the original literature remains elusive, the proposed synthetic pathway offers a robust framework for its preparation. The use of this isotopically labeled standard in conjunction with GC/MS analysis ensures the high precision and accuracy required for clinical applications. Further research to optimize the synthetic route and fully characterize the final product is encouraged to enhance its accessibility and utility in the field of metabolic research and diagnostics.
References
In-depth Technical Guide: 3-Methylglutaconic Acid-13C3
CAS Number: 1255644-45-1
A Comprehensive Resource for Researchers and Drug Development Professionals
Introduction: 3-Methylglutaconic acid-13C3 is the isotopically labeled form of 3-methylglutaconic acid (3-MGA), a key intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine. Elevated levels of 3-MGA in biological fluids are a characteristic feature of a group of inherited metabolic disorders known as 3-methylglutaconic acidurias. This technical guide provides an in-depth overview of this compound, its primary application as an internal standard in quantitative analysis, relevant experimental protocols, and the biochemical pathways in which it plays a crucial role.
Physicochemical Data
| Property | Value |
| CAS Number | 1255644-45-1 |
| Molecular Formula | C3¹³C₃H₈O₄ |
| Molecular Weight | 147.1 g/mol |
| Synonyms | β-Methylglutaconic acid-13C3, 3-MGA-13C3 |
Application in Quantitative Analysis
The primary application of this compound is as an internal standard for the accurate quantification of 3-methylglutaconic acid in biological samples, such as urine, plasma, and amniotic fluid. The stable isotope dilution method using gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis. The use of a ¹³C-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.
Experimental Protocols
Quantification of 3-Methylglutaconic Acid in Biological Fluids by Isotope-Dilution GC-MS
This protocol is adapted from established methods for the analysis of organic acids in biological matrices.
a. Sample Preparation and Extraction:
-
To 1 mL of urine or plasma, add a known amount of this compound solution as the internal standard.
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Extract the organic acids from the acidified sample using a suitable organic solvent, such as ethyl acetate. This is typically done by vortexing the sample with the solvent followed by centrifugation to separate the phases.
-
Carefully remove the organic layer and transfer it to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
b. Derivatization:
To increase the volatility of the organic acids for GC-MS analysis, a derivatization step is necessary.
-
To the dried extract, add a derivatizing agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent.
-
Seal the tube and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
c. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions (Typical):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp of 5-10°C/minute to a final temperature of 280-300°C, held for 5-10 minutes.
-
-
Mass Spectrometry (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the derivatized forms of both endogenous 3-methylglutaconic acid and the 13C3-labeled internal standard.
-
d. Data Analysis:
-
Identify the peaks corresponding to the derivatized 3-methylglutaconic acid and this compound based on their retention times and specific mass-to-charge ratios (m/z).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of endogenous 3-methylglutaconic acid in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 3-methylglutaconic acid and a fixed concentration of the internal standard.
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved through various organic synthesis routes. A general approach involves the use of ¹³C-labeled precursors. For instance, a synthetic strategy could involve the condensation of a ¹³C-labeled acetone equivalent with a malonic acid derivative, followed by further chemical modifications to yield the final product. The specific details of the synthesis are often proprietary or described in specialized chemical literature.
Signaling Pathways and Metabolic Context
3-Methylglutaconic acid is an intermediate in the catabolism of the essential amino acid leucine. Deficiencies in the enzymes of this pathway lead to the accumulation of 3-methylglutaconic acid and other metabolites, resulting in 3-methylglutaconic aciduria.
Caption: Leucine catabolism pathway leading to the formation of 3-Methylglutaconic Acid.
The diagram above illustrates the breakdown of leucine. A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (MGH) is the cause of 3-methylglutaconic aciduria type I, leading to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid.
Experimental Workflow
The following diagram outlines the typical workflow for the quantitative analysis of 3-methylglutaconic acid in a biological sample using this compound as an internal standard.
Caption: Workflow for quantitative analysis of 3-MGA using a ¹³C₃-labeled internal standard.
Conclusion
This compound is an indispensable tool for the accurate diagnosis and monitoring of 3-methylglutaconic acidurias. Its use as an internal standard in isotope dilution GC-MS analysis provides the reliability and precision required for clinical and research applications. This guide offers a foundational understanding for professionals working in drug development, clinical diagnostics, and metabolic research, enabling them to effectively utilize this stable isotope-labeled compound in their work.
The Role of 3-Methylglutaconic Acid in Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that serves as a critical biomarker for a heterogeneous group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). These disorders are broadly classified into primary and secondary types. Primary 3-MGA-uria results from a direct impairment in the mitochondrial leucine degradation pathway, specifically a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (AUH). In contrast, the more common secondary 3-MGA-urias are associated with a wide spectrum of mitochondrial dysfunctions unrelated to leucine catabolism. In these cases, the accumulation of 3-MGA is hypothesized to originate from the de novo synthesis from acetyl-CoA, a central metabolite in mitochondrial energy production. This guide provides an in-depth technical overview of the role of 3-MGA in mitochondrial metabolism, detailing the biochemical pathways, associated pathologies, and the experimental methodologies used for its investigation.
Introduction
Mitochondria are the primary sites of cellular energy production, orchestrating a complex network of metabolic pathways, including the Krebs cycle and oxidative phosphorylation (OXPHOS).[1] Disruptions in mitochondrial function can lead to a cascade of metabolic derangements, often manifesting as the accumulation of specific organic acids. 3-Methylglutaconic acid is one such metabolite, and its elevated presence in urine is a key diagnostic indicator for a class of disorders termed 3-methylglutaconic acidurias.[2][3]
Historically, 3-MGA was exclusively linked to the catabolism of the branched-chain amino acid leucine.[4] However, the identification of numerous "secondary" 3-MGA-urias, where the leucine degradation pathway is intact, has led to a paradigm shift in our understanding of 3-MGA's metabolic origins.[5] It is now widely proposed that in the context of compromised mitochondrial energy metabolism, an accumulation of acetyl-CoA can be diverted from the Krebs cycle towards a non-energy yielding pathway that results in the synthesis of 3-MGA. This guide will explore both the canonical and alternative pathways of 3-MGA metabolism, present quantitative data associated with these conditions, and provide detailed experimental protocols for their study.
Biochemical Pathways of 3-Methylglutaconic Acid Metabolism
Leucine Degradation Pathway (Primary 3-MGA-uria)
In healthy individuals, 3-methylglutaconyl-CoA is an intermediate in the mitochondrial catabolism of leucine. A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene) leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-MGA and excreted in the urine. This condition is known as 3-methylglutaconic aciduria type I.
De Novo Synthesis from Acetyl-CoA (Secondary 3-MGA-urias)
In secondary 3-MGA-urias, mitochondrial dysfunction leads to a decreased flux through the Krebs cycle, causing an accumulation of acetyl-CoA. This excess acetyl-CoA is then shunted into an alternative pathway for 3-MGA synthesis. This pathway involves the sequential action of three mitochondrial enzymes:
-
Acetoacetyl-CoA Thiolase (T2): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
HMG-CoA Synthase 2 (HMGCS2): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
3-Methylglutaconyl-CoA Hydratase (AUH): In a reversal of its role in leucine degradation, AUH dehydrates HMG-CoA to form 3-methylglutaconyl-CoA.
-
Thioesterase: 3-methylglutaconyl-CoA is then hydrolyzed to 3-MGA.
Quantitative Data in 3-Methylglutaconic Acidurias
The following tables summarize key quantitative data related to 3-MGA metabolism and its associated disorders.
Table 1: Urinary 3-Methylglutaconic Acid Levels
| Condition | Urinary 3-MGA Level (mmol/mol creatinine) | Reference(s) |
| Healthy Individuals | < 10 | |
| Metabolic Decompensation (non-3-MGA-uria) | 20 - 40 | |
| 3-MGA-uria (general) | > 40 | |
| MEGDHEL Syndrome (a type of 3-MGA-uria) | 16 - 196 |
Table 2: Kinetic Properties of 3-Methylglutaconyl-CoA Hydratase (AUH)
| Parameter | Value | Cell Type | Reference(s) |
| Normal Activity | |||
| Mean Vmax | 568 - 614 pmol/min/mg protein | Fibroblasts | |
| Mean Km (for 3-methylglutaconyl-CoA) | 6.9 µmol/L | Fibroblasts | |
| Mean Vmax | 1,089 - 1,359 pmol/min/mg protein | Lymphocytes | |
| Mean Km (for 3-methylglutaconyl-CoA) | 9.3 - 9.5 µmol/L | Lymphocytes | |
| Deficient Activity (3-MGA-uria Type I) | |||
| Patient 1 Activity | 11 pmol/min/mg protein (~2% of normal) | Fibroblasts | |
| Patient 2 Activity | 17 pmol/min/mg protein (~3% of normal) | Fibroblasts |
Table 3: Impact of 3-MGA on Mitochondrial Function (Hypothetical Data)
No direct quantitative data on the inhibitory effect of 3-MGA on respiratory chain complexes and ATP synthesis was found in the search results. The following table is a template for such data, which would be highly valuable for the field.
| Mitochondrial Parameter | 3-MGA Concentration | % Inhibition | Reference(s) |
| Respiratory Chain Complex Activity | |||
| Complex I (NADH:ubiquinone oxidoreductase) | e.g., 1 mM | e.g., 25% | Hypothetical |
| Complex II (Succinate dehydrogenase) | e.g., 1 mM | e.g., 10% | Hypothetical |
| Complex III (Ubiquinol-cytochrome c reductase) | e.g., 1 mM | e.g., 15% | Hypothetical |
| Complex IV (Cytochrome c oxidase) | e.g., 1 mM | e.g., 5% | Hypothetical |
| ATP Synthesis Rate | |||
| Substrate: Pyruvate/Malate | e.g., 1 mM | e.g., 30% | Hypothetical |
| Substrate: Succinate | e.g., 1 mM | e.g., 12% | Hypothetical |
Experimental Protocols
Quantification of 3-Methylglutaconic Acid in Urine by GC-MS
This protocol describes a standard method for the analysis of organic acids, including 3-MGA, in urine using Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow Diagram
Methodology
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.
-
Transfer a specific volume of supernatant (e.g., 1 mL) to a clean glass tube.
-
Add an internal standard (e.g., 10 µL of a 1 mg/mL solution of heptadecanoic acid).
-
Acidify the urine to pH < 2 with 6M HCl.
-
Saturate the sample with sodium chloride.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction process twice more, pooling the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Quantification: Use selected ion monitoring (SIM) for the characteristic ions of the derivatized 3-MGA and the internal standard. Create a calibration curve using standard solutions of 3-MGA.
-
Quantification of 3-Methylglutaconic Acid in Urine by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for metabolite quantification.
Methodology
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 13,000 rpm for 10 minutes to remove cell debris.
-
To 540 µL of urine supernatant, add 60 µL of a buffer solution (e.g., 1.5 M potassium phosphate buffer, pH 7.4, containing 10 mM sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) as an internal standard).
-
Vortex briefly and transfer to a 5 mm NMR tube.
-
-
NMR Spectroscopy:
-
Spectrometer: Bruker 600 MHz Avance III HD spectrometer (or equivalent) equipped with a cryoprobe.
-
Experiment: 1D 1H-NOESY with presaturation for water suppression.
-
Temperature: 300 K.
-
Number of Scans: 64-128 (depending on sample concentration).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Quantification: Integrate the area of a specific, non-overlapping peak of 3-MGA (e.g., the methyl group singlet) and normalize it to the known concentration of the internal standard (TSP).
-
3-Methylglutaconyl-CoA Hydratase (AUH) Enzyme Assay
This assay measures the activity of AUH in cell lysates (e.g., fibroblasts or lymphocytes) using a coupled enzyme reaction.
Methodology
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate: 1 mM 3-methylglutaconyl-CoA in water.
-
Coupling Enzyme: 1 U/mL HMG-CoA lyase.
-
Indicator Enzyme: 10 U/mL Malate Dehydrogenase.
-
Cofactor: 10 mM NADH.
-
Cell Lysate: Prepare cell lysates from fibroblasts or lymphocytes by sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT). Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
70 µL Assay Buffer
-
10 µL NADH
-
10 µL Malate Dehydrogenase
-
10 µL HMG-CoA Lyase
-
10-20 µg of cell lysate protein
-
-
Initiate the reaction by adding 10 µL of 3-methylglutaconyl-CoA substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a plate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Calculation of Activity:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (pmol/min/mg protein).
-
Conclusion
3-Methylglutaconic acid is a pivotal metabolite in the diagnosis and understanding of a complex group of mitochondrial disorders. While its role in the leucine degradation pathway is well-defined, the emergence of the de novo synthesis pathway from acetyl-CoA has provided a crucial framework for interpreting the pathophysiology of secondary 3-MGA-urias. The accumulation of 3-MGA in these conditions is a direct consequence of a bottleneck in the Krebs cycle and a dysfunctional oxidative phosphorylation system.
Further research is needed to elucidate the precise molecular mechanisms by which 3-MGA and its precursors might exert toxic effects on mitochondrial and cellular function. Specifically, quantitative studies on the direct impact of 3-MGA on the activity of respiratory chain complexes and ATP synthesis are warranted. The experimental protocols detailed in this guide provide a foundation for researchers to pursue these investigations, ultimately contributing to the development of novel diagnostic and therapeutic strategies for patients with 3-methylglutaconic aciduria.
References
- 1. genecards.org [genecards.org]
- 2. erndim.org [erndim.org]
- 3. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metbio.net [metbio.net]
3-Methylglutaconic Aciduria Type I: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Biochemical Underpinnings, Diagnostic Methodologies, and Therapeutic Avenues for a Rare Inborn Error of Leucine Metabolism.
Introduction
3-Methylglutaconic aciduria type I (3-MGA-I) is a rare, autosomal recessive inborn error of metabolism characterized by a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase (MGH).[1][2][3] This enzymatic defect occurs at the fifth step of the leucine catabolism pathway, leading to the accumulation of 3-methylglutaconic acid (3-MGA), 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) in bodily fluids.[2][4] The clinical presentation of 3-MGA-I is highly variable, ranging from asymptomatic individuals or those with mild speech delay to severe neurological impairment, including psychomotor retardation, dystonia, and spastic quadriparesis. This guide provides a comprehensive technical overview of 3-MGA-I, focusing on its core biochemical and genetic aspects, detailed experimental protocols for its diagnosis and study, and a summary of current and potential therapeutic strategies, tailored for researchers, scientists, and professionals in drug development.
Biochemical and Genetic Basis
The Leucine Catabolism Pathway and the Role of 3-Methylglutaconyl-CoA Hydratase
The breakdown of the branched-chain amino acid leucine is a critical mitochondrial process for energy production. 3-Methylglutaconyl-CoA hydratase (EC 4.2.1.18) catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A deficiency in this enzyme disrupts the pathway, leading to the accumulation of upstream metabolites.
The AUH Gene and its Mutations
3-MGA-I is caused by mutations in the AUH gene, located on chromosome 9. This gene encodes the 3-methylglutaconyl-CoA hydratase enzyme. The inheritance pattern is autosomal recessive, meaning an individual must inherit two mutated copies of the AUH gene to be affected. A variety of mutations in the AUH gene have been identified in individuals with 3-MGA-I, including nonsense, splice-site, frameshift, and missense mutations. These mutations typically lead to a complete or near-complete loss of enzyme function. Interestingly, the AUH gene product has a dual function, also acting as an AU-specific RNA-binding protein, though the clinical significance of this secondary role in 3-MGA-I is still under investigation.
Quantitative Data on Biomarkers
The diagnosis of 3-MGA-I relies heavily on the analysis of specific organic acids in the urine. The table below summarizes the typical urinary excretion levels of key biomarkers in affected individuals compared to healthy controls.
| Biomarker | Abbreviation | Typical Excretion in 3-MGA-I Patients | Normal Excretion Range |
| 3-Methylglutaconic Acid | 3-MGA | Highly elevated | < 10 mmol/mol creatinine |
| 3-Methylglutaric Acid | 3-MG | Mildly to moderately elevated | < 5 mmol/mol creatinine |
| 3-Hydroxyisovaleric Acid | 3-HIVA | Highly elevated | < 15 mmol/mol creatinine |
Note: The reported values can vary between laboratories and depend on the age and clinical status of the individual. The levels in 3-MGA-I patients are typically significantly higher than in other forms of 3-methylglutaconic aciduria.
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the primary diagnostic test for 3-MGA-I, identifying the characteristic pattern of elevated organic acids.
Methodology:
-
Sample Preparation:
-
A urine sample is collected, preferably during a period of metabolic stress.
-
The urine volume is normalized based on creatinine concentration to standardize the amount of organic acids extracted.
-
An internal standard (e.g., a non-physiological organic acid) is added to each sample to account for variations in extraction and derivatization efficiency.
-
-
Extraction:
-
The urine sample is acidified.
-
Organic acids are extracted from the aqueous urine sample into an organic solvent, typically ethyl acetate. This process is often repeated to ensure complete extraction.
-
-
Derivatization:
-
The extracted organic acids are dried, usually under a stream of nitrogen.
-
The dried residue is chemically modified (derivatized) to increase its volatility and thermal stability for GC analysis. A common derivatizing agent is N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The different organic acids are separated based on their boiling points and interactions with the GC column (e.g., a CP-Sil 8 CB column).
-
As the separated compounds elute from the GC, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio.
-
The resulting mass spectrum for each compound is compared to a library of known spectra for identification.
-
-
Quantification:
-
The concentration of each organic acid is determined by comparing its peak area to that of the internal standard and to a calibration curve generated using pure standards of the compounds of interest.
-
3-Methylglutaconyl-CoA Hydratase (MGH) Enzyme Assay
This assay directly measures the activity of the deficient enzyme in patient cells, typically fibroblasts or leukocytes.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Fibroblasts are cultured from a skin biopsy or leukocytes are isolated from a blood sample.
-
The cells are harvested and lysed to release the mitochondrial enzymes.
-
-
Enzyme Reaction (Reverse Direction):
-
The assay is often performed in the reverse direction, measuring the dehydration of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to 3-methylglutaconyl-CoA.
-
The cell lysate is incubated in a reaction buffer (e.g., Tris-HCl or HEPES buffer) at 37°C.
-
The reaction is initiated by the addition of the substrate, HMG-CoA.
-
-
Detection and Quantification:
-
The formation of the product, 3-methylglutaconyl-CoA, is monitored over time.
-
This can be achieved using high-performance liquid chromatography (HPLC) to separate and quantify the acyl-CoA esters.
-
The enzyme activity is calculated based on the rate of product formation and normalized to the total protein concentration in the cell lysate.
-
-
Coupled Enzyme Assay:
-
Alternatively, a coupled enzyme assay can be used, where the product of the MGH reaction is used as a substrate for a subsequent enzyme that produces a readily detectable signal (e.g., a change in absorbance).
-
Molecular Genetic Analysis of the AUH Gene
Genetic testing confirms the diagnosis by identifying pathogenic variants in the AUH gene.
Methodology:
-
DNA Extraction:
-
Genomic DNA is extracted from a patient sample, such as blood, saliva, or cultured cells.
-
-
Next-Generation Sequencing (NGS):
-
A targeted gene panel that includes the AUH gene is often used.
-
The coding regions and splice site junctions of the AUH gene are enriched using target capture methods.
-
The enriched DNA fragments are sequenced using a high-throughput NGS platform (e.g., Illumina).
-
-
Data Analysis:
-
The sequence reads are aligned to the human reference genome.
-
Variant calling algorithms identify differences between the patient's DNA sequence and the reference sequence.
-
The identified variants are annotated and filtered based on their frequency in the population and their predicted effect on protein function.
-
-
Variant Confirmation and Interpretation:
-
Potentially pathogenic variants are often confirmed by a different method, such as Sanger sequencing.
-
The pathogenicity of the identified variants is assessed based on established guidelines, and the results are interpreted in the context of the patient's clinical and biochemical findings.
-
Diagnostic and Therapeutic Workflows
Therapeutic Strategies
Currently, there is no cure for 3-MGA-I, and treatment is primarily symptomatic and supportive.
-
Dietary Management: A modest restriction of dietary leucine intake may be beneficial in some cases to reduce the production of toxic metabolites. However, the effectiveness of this approach on long-term outcomes is not well-established.
-
Supplementation: L-carnitine supplementation is often recommended to help conjugate and excrete potentially toxic organic acids and to prevent secondary carnitine deficiency.
-
Symptomatic and Supportive Care: This includes physical therapy to manage motor deficits, medications for spasticity and dystonia, and educational support for developmental and speech delays. Regular monitoring by a multidisciplinary team, including a metabolic specialist and a neurologist, is crucial.
Future Directions and Drug Development
The rarity of 3-MGA-I presents challenges for the development of targeted therapies. However, several avenues for future research and drug development can be envisioned:
-
Enzyme Replacement Therapy (ERT): Developing a recombinant form of 3-methylglutaconyl-CoA hydratase that can be delivered to the mitochondria could theoretically correct the metabolic defect.
-
Gene Therapy: A gene-based approach to deliver a functional copy of the AUH gene to affected cells holds promise for a long-term or curative treatment.
-
Small Molecule Chaperones: For patients with missense mutations that lead to a misfolded but potentially functional enzyme, small molecule chaperones could help to stabilize the protein and restore some level of activity.
-
Substrate Reduction Therapy: Investigating drugs that can inhibit earlier steps in the leucine catabolism pathway to reduce the flux of metabolites towards the enzymatic block.
-
Targeting Downstream Pathophysiology: Research into the specific mechanisms by which the accumulating metabolites cause neurotoxicity could identify novel therapeutic targets to mitigate the clinical consequences of the enzyme deficiency.
Conclusion
3-Methylglutaconic aciduria type I is a complex inborn error of metabolism with a significant impact on affected individuals. A thorough understanding of its biochemical and genetic basis is fundamental for accurate diagnosis and the development of effective therapeutic strategies. This guide provides a technical foundation for researchers and drug development professionals, summarizing the current state of knowledge and highlighting the methodologies used to study this rare disease. Continued research into the pathophysiology of 3-MGA-I and the exploration of novel therapeutic modalities are essential to improve the outcomes for individuals living with this condition.
References
- 1. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. 3‐Methylglutaconyl‐CoA hydratase deficiency: When ascertainment bias confounds a biochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newborn Screening Codes [lhncbc.nlm.nih.gov]
Labeled Compounds for Metabolic Disorder Diagnosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise diagnosis and monitoring of metabolic disorders represent a significant challenge in modern medicine. The intricate and dynamic nature of metabolic pathways necessitates sophisticated tools that can provide a real-time window into cellular function. Labeled compounds, which incorporate isotopic or fluorescent tags, have emerged as indispensable tools in both research and clinical settings, offering unparalleled insights into metabolic fluxes and the underlying pathophysiology of a wide range of disorders. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of labeled compounds in the diagnosis of metabolic disorders.
Core Principles of Labeled Compounds in Metabolic Analysis
The fundamental principle behind the use of labeled compounds is the ability to trace the fate of specific molecules through complex biochemical networks. By introducing a labeled substrate into a biological system, researchers can track its conversion into downstream metabolites, providing a dynamic picture of pathway activity. This approach, known as metabolic flux analysis, is a cornerstone of modern metabolomics.
There are three main classes of labeled compounds used in metabolic research and diagnosis:
-
Stable Isotope-Labeled Compounds: These compounds incorporate non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] These isotopes are naturally occurring and safe for in vivo studies in humans, making them ideal for clinical diagnostics.[1][2] The incorporation of these heavy atoms into metabolites results in a mass shift that can be detected with high precision by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]
-
Radioisotope-Labeled Compounds (Radiotracers): These compounds contain a radioactive isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[4] They are primarily used in Positron Emission Tomography (PET) imaging, a highly sensitive technique that allows for the three-dimensional visualization and quantification of metabolic processes in vivo. Due to the radioactive nature of these compounds, their use is carefully controlled and primarily limited to clinical imaging.
-
Fluorescently Labeled Compounds: These compounds are conjugated to a fluorophore, a molecule that emits light upon excitation at a specific wavelength. Fluorescent probes are instrumental in visualizing the localization and concentration of specific metabolites within living cells and tissues using fluorescence microscopy. This technique offers high sensitivity and spatial resolution, providing valuable insights into subcellular metabolic processes.
Data Presentation: Comparison of Labeled Compound Types
The selection of a labeled compound strategy depends on the specific research or diagnostic question. The following table summarizes the key characteristics of each type of labeled compound.
| Feature | Stable Isotope-Labeled Compounds | Radioisotope-Labeled Compounds (PET Tracers) | Fluorescently Labeled Compounds |
| Principle of Detection | Mass shift detected by Mass Spectrometry or NMR Spectroscopy | Detection of gamma rays from positron annihilation by a PET scanner | Emission of photons detected by fluorescence microscopy |
| Invasiveness | Minimally invasive (e.g., breath tests, blood/urine samples) | Invasive (intravenous injection of radiotracer) | Can be used in vitro and in vivo; invasiveness depends on application |
| Resolution | High chemical specificity and resolution at the molecular level | Good spatial resolution in whole-body imaging (mm scale) | High spatial resolution at the subcellular level (nm scale) |
| Sensitivity | High sensitivity, particularly with mass spectrometry | Extremely high sensitivity (picomolar range) | High sensitivity, capable of single-molecule detection |
| Quantitative Capability | Highly quantitative, enabling precise flux measurements | Quantitative, allowing for the measurement of metabolic rates | Can be quantitative, but often used for qualitative visualization |
| Safety | Non-radioactive and safe for human studies | Involves ionizing radiation, requiring careful dose management | Generally low toxicity, but depends on the specific fluorophore |
| Primary Application | Metabolic flux analysis, newborn screening, clinical diagnostics | In vivo imaging of metabolic activity in oncology, neurology, cardiology | Real-time imaging of metabolite dynamics in living cells and tissues |
Experimental Protocols
The successful application of labeled compounds in metabolic disorder diagnosis relies on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments.
Stable Isotope Labeling for Metabolic Flux Analysis (¹³C-MFA)
This protocol outlines a general workflow for conducting a ¹³C-MFA experiment in cultured mammalian cells.
Objective: To quantify the rates (fluxes) of intracellular metabolic reactions.
Materials:
-
Mammalian cell line of interest
-
Glucose-free cell culture medium
-
[U-¹³C₆]-Glucose (or other specifically labeled glucose tracer)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with sterile PBS to remove residual unlabeled glucose.
-
Add pre-warmed glucose-free medium supplemented with a known concentration of the ¹³C-labeled glucose tracer (e.g., 10 mM [U-¹³C₆]-glucose) and dFBS.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell type and the pathways of interest and should be determined empirically (often several hours for central carbon metabolism).
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to halt metabolic activity and remove extracellular tracer.
-
Add a sufficient volume of pre-chilled 80% methanol to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed to pellet protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distribution of key metabolites.
-
The mass spectrometer will detect the abundance of different isotopologues (e.g., M+0, M+1, M+2, etc.) for each metabolite.
-
Use specialized software (e.g., METRAN, INCA) to perform ¹³C-MFA calculations, which involve fitting the measured labeling patterns to a metabolic network model to estimate intracellular fluxes.
-
PET Radiotracer Synthesis and Imaging
This protocol provides a generalized overview of the synthesis and use of a PET radiotracer, exemplified by [¹⁸F]FDG.
Objective: To visualize and quantify glucose metabolism in vivo.
Materials:
-
Cyclotron for producing ¹⁸F-fluoride
-
Automated radiochemistry synthesis module
-
Precursor molecule for FDG synthesis (mannose triflate)
-
Reagents and solvents for chemical synthesis
-
Quality control equipment (e.g., HPLC, TLC)
-
PET/CT scanner
-
Subject (e.g., patient or animal model)
Procedure:
-
Radionuclide Production:
-
Produce ¹⁸F-fluoride by bombarding ¹⁸O-enriched water with protons in a cyclotron.
-
-
Radiotracer Synthesis:
-
Transfer the ¹⁸F-fluoride to a shielded "hot cell" containing an automated synthesis module.
-
The synthesis module performs a multi-step chemical reaction to label the mannose triflate precursor with ¹⁸F, followed by hydrolysis to produce [¹⁸F]FDG. This process is typically fully automated.
-
-
Purification and Quality Control:
-
Purify the synthesized [¹⁸F]FDG using automated chromatography systems.
-
Perform rigorous quality control tests to ensure the final product is sterile, pyrogen-free, and has high radiochemical purity before injection.
-
-
Patient Preparation and Injection:
-
The patient is typically required to fast for several hours before the scan to ensure optimal tracer uptake.
-
Administer the [¹⁸F]FDG intravenously.
-
-
PET/CT Imaging:
-
After an uptake period of approximately 60 minutes, during which the [¹⁸F]FDG distributes throughout the body and is taken up by glucose-utilizing cells, the patient is positioned in the PET/CT scanner.
-
The PET scanner detects the gamma rays emitted from the annihilation of positrons from the ¹⁸F decay, and the CT scanner provides an anatomical reference.
-
-
Image Reconstruction and Analysis:
-
The acquired data is reconstructed into a 3D image showing the distribution and intensity of [¹⁸F]FDG uptake.
-
Regions of high uptake indicate areas of high glucose metabolism, which can be indicative of certain diseases, such as cancer or inflammation.
-
Fluorescent Probe Imaging of Metabolites
This protocol describes a general workflow for imaging an intracellular metabolite using a fluorescent probe in cultured cells.
Objective: To visualize the localization and relative abundance of a specific metabolite in living cells.
Materials:
-
Cultured cells on a glass-bottom dish or chamber slide suitable for microscopy
-
Fluorescent probe specific for the metabolite of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in cell culture medium or a suitable buffer, following the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for the recommended time and at the appropriate temperature (typically 37°C) to allow for probe uptake and localization.
-
-
Washing:
-
After incubation, remove the probe-containing medium.
-
Wash the cells gently with PBS or fresh medium to remove any unbound, extracellular probe, which helps to reduce background fluorescence.
-
-
Fluorescence Imaging:
-
Mount the dish on the stage of a fluorescence microscope.
-
Excite the sample with light of the appropriate wavelength for the specific fluorophore.
-
Capture the emitted fluorescence using a sensitive camera. Use appropriate filter sets to separate the excitation and emission light.
-
-
Image Analysis:
-
Analyze the captured images to determine the subcellular localization and relative intensity of the fluorescence signal.
-
The intensity of the fluorescence can be correlated with the concentration of the target metabolite.
-
Mandatory Visualizations
This section provides diagrams of key signaling pathways and experimental workflows generated using the Graphviz DOT language, adhering to the specified formatting requirements.
Signaling Pathways
Experimental Workflows
Applications in Metabolic Disorder Diagnosis
Labeled compounds have revolutionized the diagnosis of a wide array of metabolic disorders.
-
Inborn Errors of Metabolism (IEMs): Stable isotope dilution assays using mass spectrometry are the gold standard for newborn screening of many IEMs, such as phenylketonuria (PKU) and medium-chain acyl-CoA dehydrogenase deficiency (MCADD). This allows for early diagnosis and intervention, significantly improving patient outcomes.
-
Diabetes and Obesity: Labeled glucose and fatty acids are used to study insulin resistance, glucose uptake, and lipid metabolism in vivo, providing crucial information for understanding the pathophysiology of type 2 diabetes and obesity.
-
Cancer Metabolism: PET imaging with [¹⁸F]FDG is a routine clinical tool for cancer diagnosis, staging, and monitoring treatment response by visualizing the increased glucose uptake of tumor cells (the Warburg effect).
-
Neurological Disorders: PET tracers are used to investigate altered brain metabolism in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Future Perspectives
The field of labeled compounds for metabolic disorder diagnosis is continually evolving. Advances in mass spectrometry and NMR technology are enabling the detection of a wider range of metabolites with greater sensitivity and accuracy. The development of novel PET radiotracers and fluorescent probes is opening up new avenues for visualizing specific metabolic pathways in real-time. Furthermore, the integration of data from labeled compound studies with other 'omics' technologies, such as genomics and proteomics, promises to provide a more holistic understanding of metabolic diseases and pave the way for personalized medicine approaches to diagnosis and treatment.
This guide provides a foundational understanding of the principles and applications of labeled compounds in the diagnosis of metabolic disorders. For more detailed information on specific protocols and applications, researchers are encouraged to consult the cited literature.
References
Unlocking Cellular Secrets: An In-depth Technical Guide to Stable Isotope Labeling in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of stable isotope labeling in metabolomics, a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By tracing the fate of isotopically labeled nutrients, researchers can gain unprecedented insights into cellular metabolism, identify novel drug targets, and understand mechanisms of drug action and resistance.
Core Principles of Stable Isotope Labeling
Stable isotope labeling involves the introduction of molecules enriched with non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopes are naturally occurring and safe, serving as effective tracers.[1] The foundational principle is that organisms metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] Analysis of the mass distribution of these metabolites reveals the metabolic pathways they have traversed.[1]
Key Concepts:
-
Isotopes and Isotopologues: Isotopes are variants of an element with a different number of neutrons.[1] A metabolite containing one or more heavy isotopes is called an isotopologue.
-
Metabolic Flux: This refers to the rate of turnover of metabolites through a metabolic pathway. Stable isotope labeling is a primary method for quantifying metabolic flux, offering a dynamic view of cellular metabolism that cannot be achieved with static metabolite concentration measurements alone.
-
Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites remains constant over time. Reaching this state is often crucial for steady-state metabolic flux analysis. The time required to reach isotopic steady state varies for different pathways; for instance, glycolysis may reach it in minutes, while nucleotide biosynthesis can take significantly longer.
Experimental Design and Workflow
A meticulously planned experimental workflow is critical for the success of a stable isotope labeling study. The following diagram outlines the key stages, from initial design to data analysis.
Detailed Experimental Protocols
The success of a stable isotope labeling experiment hinges on the precise execution of protocols. Below are detailed methodologies for key experimental stages.
Cell Culture Labeling with ¹³C-Glucose
This protocol describes the general procedure for labeling cultured mammalian cells with uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) to trace its entry into central carbon metabolism.
Materials:
-
Cells of interest
-
Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)
-
[U-¹³C]-glucose
-
Complete cell culture medium (containing unlabeled glucose)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Media Preparation:
-
Prepare the labeling medium by supplementing glucose-free basal medium with [U-¹³C]-glucose to the desired final concentration (e.g., 10 mM).
-
Add dialyzed FBS and other necessary supplements (e.g., glutamine, penicillin-streptomycin). The use of dialyzed FBS is crucial to minimize the introduction of unlabeled glucose.
-
Prepare a corresponding control medium with unlabeled glucose.
-
-
Cell Seeding:
-
Seed cells in their regular growth medium in the desired culture vessel.
-
Allow cells to attach and grow to the desired confluency (typically 70-80%).
-
-
Medium Exchange and Labeling:
-
Aspirate the unlabeled growth medium.
-
Gently wash the cells once with sterile PBS to remove residual unlabeled glucose.
-
Aspirate the PBS and add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period. This period should be optimized based on the metabolic pathway of interest to achieve isotopic steady state.
-
In Vivo Labeling with ¹³C-Glucose in Mice
This protocol outlines a procedure for in vivo stable isotope tracing using ¹³C-glucose in a mouse model, often employed in cancer research.
Materials:
-
Mice with xenograft tumors or other models of interest
-
[U-¹³C]-glucose solution, sterile
-
Saline, sterile
-
Anesthesia (e.g., ketamine/xylazine)
-
Infusion pump and catheters
Procedure:
-
Animal Preparation:
-
Fast mice for 12-16 hours prior to infusion to increase the fractional enrichment of ¹³C-glucose in the plasma.
-
Anesthetize the mice according to approved institutional protocols.
-
-
Catheter Placement:
-
Place a catheter in the lateral tail vein for intravenous infusion.
-
-
Isotope Infusion:
-
Infuse a bolus of [U-¹³C]-glucose (e.g., 0.6 mg/g body mass) over 1 minute in saline.
-
Follow with a continuous infusion of a lower dose (e.g., 0.0138 mg/g body mass per minute) for 3-4 hours to maintain a steady level of labeled glucose in the circulation.
-
Quenching and Metabolite Extraction
Rapidly quenching metabolic activity and efficiently extracting metabolites are critical to accurately capture the metabolic state of the system at the time of sampling.
For Adherent Cells:
-
Quenching:
-
Aspirate the culture medium.
-
Immediately add ice-cold quenching solution, such as 80% methanol, to the culture dish.
-
Alternatively, for some applications, rapid washing with ice-cold PBS can precede the addition of the quenching solution.
-
-
Extraction:
-
Scrape the cells in the cold quenching solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Perform repeated freeze-thaw cycles (e.g., liquid nitrogen followed by thawing on ice) to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
For Suspension Cells:
-
Quenching:
-
Rapidly transfer the cell suspension to a tube containing an excess volume of ice-cold saline to dilute extracellular metabolites and lower the temperature.
-
Centrifuge at a low speed for a short duration to pellet the cells.
-
-
Extraction:
-
Remove the supernatant.
-
Resuspend the cell pellet in an ice-cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water).
-
Proceed with cell lysis and centrifugation as described for adherent cells.
-
Analytical Platforms
The analysis of isotopically labeled metabolites is primarily performed using two key analytical techniques:
-
Mass Spectrometry (MS): Coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS is the most common platform due to its high sensitivity and ability to resolve isotopologues based on their mass-to-charge ratio. For labeled metabolites, the mass spectrum will display a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information on the specific position of labeled atoms within a molecule (positional isotopomers). This can be crucial for distinguishing between pathways that produce the same metabolite with different labeling patterns.
Data Analysis and Interpretation
The data generated from stable isotope labeling experiments require specialized analysis to extract meaningful biological insights.
-
Mass Isotopologue Distribution (MID): This involves calculating the fractional abundance of each isotopologue of a metabolite. The MID provides a quantitative measure of the incorporation of the isotopic label into a particular metabolite pool.
-
Metabolic Flux Analysis (MFA): This is a computational method that uses the measured MIDs and a stoichiometric model of the metabolic network to calculate the rates (fluxes) of intracellular reactions. ¹³C-MFA is a powerful tool for quantifying the activity of metabolic pathways.
Quantitative Data Presentation
The following tables provide examples of quantitative data obtained from stable isotope labeling experiments.
Table 1: Mass Isotopologue Distribution of Glycolytic and TCA Cycle Intermediates
This table shows the fractional abundance of isotopologues for key metabolites in cancer cells cultured with [U-¹³C]-glucose. Data is presented as mean ± standard deviation.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glucose-6-Phosphate | 0.05 ± 0.01 | 0.02 ± 0.01 | 0.03 ± 0.01 | 0.05 ± 0.02 | 0.10 ± 0.03 | 0.15 ± 0.04 | 0.60 ± 0.05 |
| Fructose-1,6-Bisphosphate | 0.06 ± 0.01 | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.06 ± 0.02 | 0.11 ± 0.03 | 0.16 ± 0.04 | 0.54 ± 0.05 |
| Pyruvate | 0.10 ± 0.02 | 0.05 ± 0.01 | 0.15 ± 0.03 | 0.70 ± 0.06 | - | - | - |
| Lactate | 0.12 ± 0.02 | 0.06 ± 0.01 | 0.18 ± 0.03 | 0.64 ± 0.06 | - | - | - |
| Citrate | 0.25 ± 0.04 | 0.10 ± 0.02 | 0.35 ± 0.05 | 0.10 ± 0.02 | 0.15 ± 0.03 | 0.03 ± 0.01 | 0.02 ± 0.01 |
| α-Ketoglutarate | 0.30 ± 0.05 | 0.12 ± 0.02 | 0.40 ± 0.06 | 0.08 ± 0.02 | 0.07 ± 0.02 | 0.03 ± 0.01 | - |
| Malate | 0.35 ± 0.05 | 0.15 ± 0.03 | 0.30 ± 0.04 | 0.15 ± 0.03 | 0.05 ± 0.01 | - | - |
(Note: Data are hypothetical and for illustrative purposes only)
Table 2: Metabolic Flux Rates in Central Carbon Metabolism
This table presents the calculated metabolic flux rates (normalized to glucose uptake) in a model organism under two different conditions.
| Reaction | Condition A (Flux Rate) | Condition B (Flux Rate) |
| Glucose Uptake | 100.0 | 100.0 |
| Glycolysis (Pyruvate Kinase) | 85.2 ± 5.1 | 65.7 ± 4.3 |
| Pentose Phosphate Pathway (G6PDH) | 14.8 ± 2.3 | 34.3 ± 3.1 |
| Pyruvate Dehydrogenase | 70.1 ± 4.5 | 50.2 ± 3.8 |
| Pyruvate Carboxylase | 15.1 ± 1.9 | 15.5 ± 2.0 |
| Citrate Synthase | 85.2 ± 6.0 | 65.7 ± 5.1 |
| Isocitrate Dehydrogenase | 80.3 ± 5.8 | 60.1 ± 4.9 |
| Lactate Secretion | 10.0 ± 1.5 | 5.5 ± 0.9 |
(Note: Data are hypothetical and for illustrative purposes only)
Application in Drug Development: Targeting Metabolic Signaling Pathways
Stable isotope labeling is instrumental in understanding how drugs impact cellular metabolism. A key area of investigation is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in reprogramming metabolism to support cell growth and proliferation.
By using ¹³C-glucose as a tracer, researchers can quantify the effects of PI3K, Akt, or mTOR inhibitors on glucose uptake, glycolysis, the pentose phosphate pathway, and downstream biosynthetic pathways. This allows for a detailed understanding of a drug's mechanism of action and can help identify biomarkers of drug response or mechanisms of resistance. For example, a drug that effectively inhibits mTORC1 would be expected to decrease the flux of ¹³C-glucose through glycolysis and the pentose phosphate pathway, which can be precisely measured using stable isotope labeling techniques.
Conclusion
Stable isotope labeling in metabolomics is an indispensable tool for gaining a dynamic and quantitative understanding of cellular metabolism. For researchers, scientists, and drug development professionals, this technique offers a powerful approach to dissect complex metabolic networks, identify novel therapeutic targets, and elucidate the metabolic effects of drugs. The detailed protocols, data analysis strategies, and applications outlined in this guide provide a solid foundation for harnessing the full potential of stable isotope labeling in advancing biomedical research and drug discovery.
References
The Role of 3-Methylglutaconic Acid in Leucine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that serves as a critical biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). While not a direct intermediate in the canonical pathway of leucine catabolism, its accumulation, primarily in the urine, signals a disruption in this vital metabolic route or broader mitochondrial dysfunction. This technical guide provides an in-depth exploration of the function of 3-methylglutaconyl-CoA, the direct precursor to 3-MGA, within the context of leucine degradation. It delineates the enzymatic steps of the pathway, discusses the pathophysiology of primary and secondary 3-MGA-urias, presents quantitative data on relevant metabolites and enzyme kinetics, and provides detailed experimental protocols for their measurement. This document is intended to be a comprehensive resource for researchers, clinicians, and professionals in drug development investigating leucine metabolism and related metabolic disorders.
Introduction to Leucine Catabolism
Leucine, an essential branched-chain amino acid (BCAA), is a fundamental component of proteins and a significant source of energy, particularly in muscle tissue.[1][2] Its catabolism occurs within the mitochondria and yields acetyl-CoA and acetoacetate, classifying it as a strictly ketogenic amino acid.[1][2] The breakdown of leucine is a multi-step enzymatic process crucial for metabolic homeostasis.
The initial steps of BCAA catabolism are shared among leucine, isoleucine, and valine, involving a transamination reaction followed by oxidative decarboxylation.[1] Subsequent to these common steps, the pathway for each BCAA diverges. The catabolic pathway of leucine is of particular clinical interest due to its association with several inborn errors of metabolism, most notably the 3-methylglutaconic acidurias.
The Central Role of 3-Methylglutaconyl-CoA in Leucine Degradation
Following the initial common steps of BCAA catabolism, the leucine-specific intermediate, isovaleryl-CoA, undergoes a series of reactions to form 3-methylglutaconyl-CoA (3-MG-CoA). This conversion is a critical juncture in the pathway. 3-MG-CoA is then hydrated by the enzyme 3-methylglutaconyl-CoA hydratase (AUH) to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is subsequently cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be utilized in ketogenesis.
The enzyme 3-methylglutaconyl-CoA hydratase (EC 4.2.1.18) is a key player in this pathway. A deficiency in this enzyme leads to the accumulation of 3-MG-CoA. The thioester bond of the accumulating 3-MG-CoA is hydrolyzed, releasing 3-methylglutaconic acid (3-MGA), which is then excreted in the urine.
Pathophysiology of 3-Methylglutaconic Acidurias
The presence of elevated levels of 3-MGA in the urine is the hallmark of a heterogeneous group of genetic disorders collectively known as 3-methylglutaconic acidurias (3-MGA-urias). These disorders are broadly classified into two categories: primary and secondary 3-MGA-urias.
Primary 3-Methylglutaconic Aciduria (Type I)
3-MGA-uria Type I is an autosomal recessive disorder directly caused by a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase, resulting from mutations in the AUH gene. This enzymatic block leads to the accumulation of 3-MG-CoA, which is then hydrolyzed to 3-MGA. Consequently, patients with Type I 3-MGA-uria exhibit significantly elevated urinary levels of 3-MGA. A distinctive feature of Type I is the concurrently high excretion of 3-hydroxyisovaleric acid, another upstream metabolite in the leucine degradation pathway. The accumulation of these organic acids can lead to a range of clinical manifestations, from mild speech delay to severe psychomotor retardation and neurological deficits.
Secondary 3-Methylglutaconic Acidurias (Types II-V and others)
In contrast to the primary form, secondary 3-MGA-urias are not caused by a defect in the leucine catabolism pathway itself. Instead, the elevated excretion of 3-MGA is a secondary consequence of broader mitochondrial dysfunction. These disorders encompass a variety of conditions, including Barth syndrome (Type II), Costeff syndrome (Type III), and a growing number of other unclassified mitochondrial diseases.
In these secondary forms, it is hypothesized that 3-MGA can be synthesized from acetyl-CoA via a reverse pathway. Under conditions of compromised mitochondrial function and reduced Krebs cycle flux, acetyl-CoA can accumulate. This excess acetyl-CoA can be converted to HMG-CoA, which is then reversibly converted to 3-MG-CoA by 3-methylglutaconyl-CoA hydratase. This alternative pathway provides an explanation for the presence of 3-MGA in the absence of a primary defect in leucine metabolism.
Quantitative Data
The following tables summarize key quantitative data related to the metabolites and enzymes involved in 3-methylglutaconic aciduria.
Table 1: Kinetic Parameters of Human 3-Methylglutaconyl-CoA Hydratase
| Cell Type | Michaelis Constant (Km) for 3-MG-CoA (μmol/L) | Maximum Velocity (Vmax) (pmol/min per mg protein) |
| Control Fibroblasts | 6.9 (range: 6.5 - 7.5) | 568 - 614 |
| Control Lymphocytes | 9.3 - 9.5 | 1,089 - 1,359 |
| Patient Fibroblasts (Type I) | - | 11 - 17 |
| Data sourced from Narisawa et al., J. Clin. Invest. |
Table 2: Urinary Concentrations of Key Metabolites
| Metabolite | Normal Range (mmol/mol creatinine) | Typical Range in 3-MGA-uria Type I (mmol/mol creatinine) | Typical Range in Secondary 3-MGA-urias (mmol/mol creatinine) |
| 3-Methylglutaconic Acid (3-MGA) | < 10 - 20 | > 100 (can exceed 1,000) | 20 - >40 (often variable) |
| 3-Methylglutaric Acid | 0.02 - 0.38 | Mildly elevated | Often within normal limits or slightly elevated |
| 3-Hydroxyisovaleric Acid | 0 - 29 | Highly elevated | Not typically elevated |
| Data compiled from multiple sources. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways and a general workflow for the diagnosis of 3-methylglutaconic aciduria.
References
Methodological & Application
Application Notes and Protocols for 3-Methylglutaconic Acid-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaconic acid (3-MGA) is a dicarboxylic acid that serves as a key biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias.[1] Quantitative analysis of 3-MGA in biological fluids such as urine and plasma is crucial for the diagnosis and monitoring of these conditions. The use of a stable isotope-labeled internal standard, 3-Methylglutaconic acid-13C3 (3-MGA-13C3), is the gold standard for accurate and precise quantification by mass spectrometry. This internal standard mimics the chemical and physical properties of the endogenous analyte, correcting for variations in sample preparation and instrument response.
These application notes provide detailed protocols for the quantification of 3-MGA in human urine using 3-MGA-13C3 as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Clinical Significance
3-Methylglutaconic aciduria comprises a heterogeneous group of autosomal recessive metabolic disorders.[1] These disorders can stem from defects in the leucine catabolism pathway (primary 3-MGA-uria) or be associated with mitochondrial dysfunction (secondary 3-MGA-urias). Elevated levels of 3-MGA in urine are a characteristic feature of these conditions. In healthy individuals, 3-MGA is present in urine only in trace amounts, typically less than 20 mmol/mol creatinine.[1] However, in patients with 3-methylglutaconic aciduria, urinary concentrations can exceed 1,000 mmol/mol creatinine.[1]
Leucine Catabolism Pathway
The accumulation of 3-methylglutaconyl-CoA, a precursor to 3-MGA, is a central event in 3-methylglutaconic aciduria. This intermediate is a part of the leucine catabolism pathway. A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase leads to the buildup of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-MGA.
Quantitative Data
The following table summarizes typical quantitative parameters for the analysis of 3-methylglutaconic acid in urine using an isotope dilution mass spectrometry method.
| Parameter | Value | Reference |
| Normal Urine Concentration | < 20 mmol/mol creatinine | [1] |
| Pathological Urine Concentration | > 20 mmol/mol creatinine (can exceed 1,000 mmol/mol creatinine) | |
| Limit of Detection (LOD) | 0.1 - 1.0 µM | Representative |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µM | Representative |
| Linear Range | 1 - 1000 µM | Representative |
| Recovery | 95 - 105% | Representative |
| Intra-day Precision (%CV) | < 5% | Representative |
| Inter-day Precision (%CV) | < 10% | Representative |
Note: LOD, LOQ, Linear Range, Recovery, and Precision values are representative of typical performance for isotope dilution mass spectrometry methods and may vary depending on the specific instrumentation and laboratory procedures.
Experimental Protocols
Protocol 1: Quantification of 3-Methylglutaconic Acid in Urine by GC-MS
This protocol describes the analysis of 3-MGA in urine using 3-MGA-13C3 as an internal standard, followed by gas chromatography-mass spectrometry.
Materials and Reagents:
-
This compound (Internal Standard)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Urine samples (patient and control)
Sample Preparation Workflow
References
Application Notes: Quantification of 3-Methylglutaconic Acid by GC/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that serves as a key biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic aciduria.[1] These conditions are characterized by impaired mitochondrial function and can lead to a range of clinical presentations, from mild developmental delay to severe neurological impairment.[2][3] Accurate and reliable quantification of 3-MGA in biological fluids is crucial for the diagnosis, monitoring, and management of patients with these disorders. Gas chromatography-mass spectrometry (GC/MS) is a robust and widely used analytical technique for the determination of 3-MGA levels in various biological matrices such as urine, plasma, and cerebrospinal fluid (CSF).[4] This application note provides a detailed protocol for the quantification of 3-MGA using GC/MS, including sample preparation, derivatization, and instrument parameters.
Principle of the Method
The quantification of 3-MGA by GC/MS involves the extraction of the analyte from the biological matrix, followed by a chemical derivatization step to increase its volatility and thermal stability for gas chromatographic separation. The derivatized 3-MGA is then separated from other components in the sample on a GC column and subsequently detected and quantified by a mass spectrometer. The use of a stable isotope-labeled internal standard is recommended for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response.[4]
Quantitative Data
The concentration of 3-MGA can vary significantly between healthy individuals and those affected by 3-methylglutaconic aciduria. The following tables summarize typical concentration ranges found in different biological fluids.
Table 1: 3-Methylglutaconic Acid Concentration in Urine
| Population | Concentration Range (mmol/mol creatinine) |
| Healthy Individuals | < 5 |
| 3-Methylglutaconic Aciduria Patients | > 20 (can exceed 200 in some cases) |
Table 2: 3-Methylglutaconic Acid Concentration in Plasma
| Population | Concentration Range |
| Healthy Individuals | Not widely reported in reviewed literature. |
| 3-Methylglutaconic Aciduria Patients | Elevated levels are characteristic of the disease, though specific ranges are not consistently reported. |
Table 3: 3-Methylglutaconic Acid Concentration in Cerebrospinal Fluid (CSF)
| Population | Concentration Range |
| Healthy Individuals | Not widely reported in reviewed literature. |
| 3-Methylglutaconic Aciduria Patients | Elevated levels can be indicative of neurological involvement. |
Experimental Protocols
This section outlines a detailed protocol for the quantification of 3-MGA in urine, plasma, and CSF using GC/MS.
Materials and Reagents
-
3-Methylglutaconic acid standard
-
3-Methylglutaconic acid-¹³C₅ (or other suitable stable isotope) internal standard
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Sample collection containers (for urine, plasma, and CSF)
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC/MS)
-
GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)
-
Autosampler
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or centrifugal evaporator)
-
pH meter
-
Glass test tubes
-
Pipettes and tips
Sample Preparation
Urine:
-
Collect a random urine sample in a sterile container.
-
Measure the creatinine concentration of the urine sample to normalize the results.
-
To a glass test tube, add a volume of urine equivalent to 0.5 mg of creatinine.
-
Add a known amount of the internal standard solution.
-
Acidify the urine to a pH of approximately 1-2 with HCl.
-
Add NaCl to saturate the aqueous phase.
-
Extract the organic acids by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 7-9) two more times and combine the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
Plasma:
-
Collect a blood sample in a tube containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood sample to separate the plasma.
-
To a glass test tube, add 100 µL of plasma.
-
Add a known amount of the internal standard solution.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness.
Cerebrospinal Fluid (CSF):
-
Collect CSF in a sterile polypropylene tube.
-
To a glass test tube, add 100 µL of CSF.
-
Add a known amount of the internal standard solution.
-
Proceed directly to the derivatization step.
Derivatization
-
To the dried extract from the sample preparation step, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes.
-
Allow the sample to cool to room temperature before injection into the GC/MS.
GC/MS Parameters
The following are typical GC/MS parameters. These may need to be optimized for your specific instrument and column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 4: Selected Ions for Monitoring (as TMS derivatives)
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 3-MGA | 273 | 245 | 147 |
| 3-MGA-¹³C₅ (IS) | 278 | 250 | 152 |
Data Analysis and Quantification
-
Create a calibration curve by preparing a series of standards with known concentrations of 3-MGA and a constant concentration of the internal standard.
-
Process the standards and samples using the protocol described above.
-
For each standard and sample, determine the peak area ratio of the 3-MGA quantifier ion to the internal standard quantifier ion.
-
Plot the peak area ratio against the concentration of the 3-MGA standards to generate a calibration curve.
-
Determine the concentration of 3-MGA in the samples by interpolating their peak area ratios on the calibration curve.
-
For urine samples, normalize the final concentration to the creatinine concentration and express the result as mmol/mol creatinine.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of 3-MGA and the metabolic context of this analyte.
Caption: Experimental workflow for 3-MGA quantification.
Caption: Leucine catabolism and 3-MGA formation.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 3. 3-methylglutaconyl-CoA hydratase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of 3-Methylglutaric Acid in Biological Matrices by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaric acid (3-MGA) is a dicarboxylic acid that can be elevated in various inherited metabolic disorders, making its accurate quantification in biological fluids crucial for diagnosis and monitoring. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, achieved by correcting for matrix effects and variations in sample preparation and instrument response with a stable isotope-labeled internal standard. This document provides a detailed protocol for the analysis of 3-MGA in urine and plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This "spiked" sample is then processed and analyzed by mass spectrometry. The native analyte and the internal standard are chemically identical and thus exhibit the same behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined, as this ratio is unaffected by variations in sample recovery or instrument response.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocols
Materials and Reagents
-
3-Methylglutaric acid (analytical standard)
-
3-Methylglutaric acid-d3 (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
Urine Samples: Liquid-Liquid Extraction (LLE)
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer 100 µL of urine into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (3-Methylglutaric acid-d3, 10 µg/mL in methanol).
-
Acidify the sample by adding 10 µL of 1M HCl.
-
Add 500 µL of ethyl acetate and 50 mg of NaCl.
-
Vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Plasma Samples: Protein Precipitation (PPT)
-
Thaw frozen plasma samples to room temperature and vortex.
-
Transfer 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (3-Methylglutaric acid-d3, 10 µg/mL in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 2 |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 50-100 ms |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Methylglutaric acid | 145.05 | 101.05 |
| 3-Methylglutaric acid-d3 | 148.07 | 103.07 |
Note: The precursor ion for 3-MGA is [M-H]⁻. The product ions should be confirmed and optimized on the specific mass spectrometer being used.
Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of both 3-MGA and 3-MGA-d3.
-
Calculate the peak area ratio of 3-MGA to 3-MGA-d3 for each sample, calibrator, and quality control sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of 3-MGA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Caption: Experimental workflow for 3-MGA analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 3-methylglutaric acid in urine and plasma using isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research and diagnostic applications. The provided LC-MS/MS parameters and sample preparation procedures can be adapted and optimized for various laboratory settings and instrumentation.
Application Notes & Protocols: Quantitative Analysis of 3-Methylglutaconic Acid in Urine Using 3-Methylglutaconic acid-13C3 by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that serves as a crucial biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias.[1] Elevated levels of 3-MGA in urine are indicative of disruptions in mitochondrial function and are associated with several clinical manifestations, including developmental delay and neurological symptoms.[1] Accurate and precise quantification of 3-MGA is essential for the diagnosis and monitoring of these conditions.
This document provides a detailed protocol for the quantitative analysis of 3-methylglutaconic acid in human urine using a stable isotope dilution method with 3-Methylglutaconic acid-13C3 as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis. Stable isotope-labeled internal standards are considered superior for quantitative mass spectrometry applications as they closely mimic the analyte's behavior during sample preparation and analysis, leading to improved accuracy and precision.[2]
Metabolic Pathway Context
3-Methylglutaconic acid is an intermediate in the catabolism of the branched-chain amino acid, leucine.[3] In "primary" 3-methylglutaconic aciduria (Type I), a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-MGA. In "secondary" 3-methylglutaconic acidurias (Types II-V), the underlying defects are not in the leucine degradation pathway but are related to broader mitochondrial dysfunction. In these cases, it is proposed that impaired mitochondrial energy metabolism leads to an accumulation of acetyl-CoA, which can be diverted to the de novo synthesis of 3-methylglutaconyl-CoA and subsequently 3-MGA.
Experimental Protocol
This protocol is a comprehensive synthesis based on established methods for urinary organic acid analysis.
Materials and Reagents
-
Urine samples (stored at -20°C or lower)
-
This compound (Internal Standard)
-
3-Methylglutaconic acid (Native Standard for calibration)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pyridine (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Deionized water
-
Glass centrifuge tubes with screw caps
-
Nitrogen gas supply
-
Heating block or water bath
-
GC-MS system
Sample Preparation and Extraction
-
Thawing and Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, it is common practice to normalize the sample volume to the creatinine concentration. A typical approach is to use a urine volume equivalent to 1 µmole of creatinine.
-
Internal Standard Spiking: To each urine sample, add a known amount of this compound internal standard solution. The exact amount should be determined during method development to be within the linear range of the assay and comparable to the expected endogenous levels of 3-MGA.
-
Acidification: Acidify the urine sample by adding a few drops of concentrated HCl to bring the pH to approximately 1-2.
-
Salting Out: Saturate the acidified urine with sodium chloride to improve the extraction efficiency of the organic acids.
-
Liquid-Liquid Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation: Evaporate the dried organic extract to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle heating (e.g., 30-40°C).
Derivatization (Silylation)
To make the organic acids volatile for GC-MS analysis, they must be derivatized. Trimethylsilylation (TMS) is a common method.
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex briefly to dissolve the residue.
-
Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization reaction.
-
Cool the tube to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for organic acid analysis. These should be optimized for the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Injector Temperature | 250-280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 10:1 or 20:1) or Splitless |
| Oven Program | Initial temp: 70-80°C, hold for 2 minRamp 1: 5-10°C/min to 200°CRamp 2: 10-20°C/min to 300°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (TMS derivative) | 3-MGA: m/z 273 (quantifier), 245, 1473-MGA-13C3: m/z 276 (quantifier) |
Note: The specific ions to monitor should be confirmed by analyzing the mass spectrum of the derivatized 3-MGA standard.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the quantifier ions of both endogenous 3-MGA (m/z 273) and the 3-MGA-13C3 internal standard (m/z 276).
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of native 3-MGA and a constant concentration of the 3-MGA-13C3 internal standard. Process these standards in the same manner as the urine samples. Plot the ratio of the peak area of native 3-MGA to the peak area of the internal standard against the concentration of native 3-MGA.
-
Quantification: Calculate the concentration of 3-MGA in the urine samples using the calibration curve and the peak area ratios obtained from the samples.
-
Normalization: Express the final concentration of 3-MGA relative to the urinary creatinine concentration (e.g., in mmol/mol creatinine).
Method Performance Characteristics (Typical)
While specific validation data for a method using this compound was not available in the searched literature, the following table summarizes typical performance characteristics for quantitative organic acid analysis in urine by GC-MS based on similar validated methods.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µmol/L |
| Limit of Quantification (LOQ) | 0.5 - 25 µmol/L |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Troubleshooting
-
Poor Peak Shape: May indicate issues with derivatization, column activity, or injector contamination. Ensure reagents are fresh and anhydrous.
-
Low Recovery: Can be caused by incomplete extraction or derivatization. Check pH during extraction and ensure sufficient reaction time and temperature for derivatization.
-
Isomerization: 3-Methylglutaconic acid can exist as cis and trans isomers, and isomerization can occur during sample preparation. Consistent sample handling and analysis times are crucial for reproducible results. The chromatographic method should ideally separate these isomers, or the quantification should be based on the sum of both peaks if they co-elute.
-
Interferences: Matrix effects from other components in urine can interfere with the analysis. The use of a stable isotope-labeled internal standard helps to mitigate these effects.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution GC-MS method provides a robust and reliable approach for the quantitative analysis of 3-methylglutaconic acid in urine. This methodology is essential for the accurate diagnosis and management of patients with 3-methylglutaconic acidurias and for research into the underlying pathophysiology of these and other related metabolic disorders.
References
- 1. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methylglutaconic acid, mixture of E and Z isomers = 98.0 HPLC 5746-90-7 [sigmaaldrich.com]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylglutaric Acid (3-MGA) Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaric acid (3-MGA) is a dicarboxylic acid that serves as a key biomarker for several inherited metabolic disorders, including 3-methylglutaconic aciduria. Accurate and reliable quantification of 3-MGA in plasma is crucial for the diagnosis, monitoring, and clinical management of these conditions, as well as for research into their underlying pathophysiology. These application notes provide detailed protocols for the preparation of human plasma samples for the quantification of 3-MGA using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of 3-Methylglutaric Acid
3-MGA is an intermediate in the catabolism of the branched-chain amino acid, leucine. Deficiencies in enzymes within this pathway can lead to the accumulation of 3-MGA and other related metabolites in bodily fluids.
Figure 1: Simplified metabolic pathway of Leucine catabolism highlighting the formation of 3-Methylglutaric Acid (3-MGA).
Experimental Protocols
Two primary analytical methodologies are presented for the quantification of 3-MGA in plasma: GC-MS and LC-MS/MS. Each method has its advantages, and the choice may depend on the specific requirements of the study and available instrumentation.
Protocol 1: GC-MS Quantification of 3-MGA
This protocol involves protein precipitation, extraction, and derivatization to make the non-volatile 3-MGA amenable to gas chromatography.
1. Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)
-
3-Methylglutaric acid (analytical standard)
-
Internal Standard (IS): 3-Methylglutaric acid-d3 (or a suitable stable isotope-labeled analog)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas (high purity)
-
Centrifuge tubes (1.5 mL)
-
Heating block or oven
-
GC-MS system
2. Sample Preparation Workflow (GC-MS)
Figure 2: Experimental workflow for the GC-MS analysis of 3-MGA in plasma.
3. Detailed Procedure (GC-MS)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL centrifuge tube, add 100 µL of plasma. Spike with an appropriate amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL 3-MGA-d3 solution).
-
Protein Precipitation: Add 400 µL of ice-cold methanol/acetonitrile (1:1, v/v) to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization:
-
Add 50 µL of pyridine to the dried residue and vortex briefly.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and incubate at 60°C for 60 minutes.
-
-
GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: LC-MS/MS Quantification of 3-MGA
This protocol offers higher specificity and sensitivity and does not typically require derivatization.
1. Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)
-
3-Methylglutaric acid (analytical standard)
-
Internal Standard (IS): 3-Methylglutaric acid-d3 (or a suitable stable isotope-labeled analog)
-
Acetonitrile with 0.1% formic acid (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
2. Sample Preparation Workflow (LC-MS/MS)
Figure 3: Experimental workflow for the LC-MS/MS analysis of 3-MGA in plasma.
3. Detailed Procedure (LC-MS/MS)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL centrifuge tube, add 100 µL of plasma. Spike with an appropriate amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL 3-MGA-d3 solution).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection and Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the filtered supernatant into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data for the analysis of a related dicarboxylic acid, 3-hydroxyglutaric acid, in plasma, which can be considered representative for 3-MGA method validation.
Table 1: GC-MS Method Performance (Representative Data)
| Parameter | Value |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Recovery | 85 - 110% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Data presented is representative for a similar organic acid and may vary for 3-MGA. |
Table 2: LC-MS/MS Method Performance (Representative Data)
| Parameter | Value |
| Linearity Range | 1.56 - 384 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.348 ng/mL[1] |
| Limit of Quantification (LOQ) | 1.56 ng/mL[1] |
| Recovery | 66 - 115%[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 18% |
| Data presented is for 3-hydroxyglutaric acid and is intended to be representative for 3-MGA analysis. |
Conclusion
The protocols described provide robust and reliable methods for the preparation of plasma samples for the quantification of 3-MGA. The choice between GC-MS and LC-MS/MS will depend on the specific needs of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. Proper validation of the chosen method is essential to ensure accurate and precise results for clinical and research applications.
References
Application Notes and Protocols for 13C Metabolic Flux Analysis of Organic Acidurias
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic acidurias are a class of inborn errors of metabolism characterized by the accumulation of organic acids in bodily fluids. These disorders stem from defects in the catabolic pathways of amino acids, fatty acids, and carbohydrates. Understanding the complex metabolic dysregulation in these conditions is crucial for developing effective therapeutic strategies. 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for elucidating in vivo metabolic pathway activity by tracing the flow of carbon from a 13C-labeled substrate through the metabolic network.[1][2] This document provides detailed application notes and protocols for applying 13C-MFA to the study of three key organic acidurias: Propionic Acidemia, Methylmalonic Acidemia, and Maple Syrup Urine Disease.
Propionic Acidemia (PA)
Propionic acidemia is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC), which converts propionyl-CoA to methylmalonyl-CoA.[3] This deficiency leads to the accumulation of propionyl-CoA and its byproducts.
Application Note: Unraveling Cardiac Dysfunction in Propionic Acidemia with 13C-MFA
Recent studies utilizing 13C-MFA in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from PA patients have provided significant insights into the cardiac dysfunction associated with the disease.[3] These studies have demonstrated that PCC deficiency leads to a metabolic shift from fatty acid oxidation to increased glucose metabolism.[4] This switch to a less energy-efficient fuel source may contribute to the chronic cardiac issues observed in PA patients.
13C-MFA has been instrumental in quantifying the following metabolic alterations in PA hiPSC-CMs:
-
Impaired Propionyl-CoA Metabolism: Tracing with [13C3]propionate revealed significantly reduced labeling of TCA cycle intermediates like malate and citrate in PA cells, confirming impaired anaplerosis from propionyl-CoA.
-
Increased Glucose Consumption: PA hiPSC-CMs exhibited a higher rate of [13C6]glucose consumption compared to control cells.
-
Enhanced Glycolysis: Increased labeling of glycolytic intermediates such as 3-phosphoglycerate, phosphoenolpyruvate, pyruvate, and lactate was observed in PA cells fed with [13C6]glucose.
Quantitative Data Summary
| Metabolic Flux/Parameter | Control (hiPSC-CMs) | Propionic Acidemia (hiPSC-CMs) | Reference |
| [13C3]Propionate Metabolism | |||
| Average Carbon Labeling in Malate | Higher | Lower | |
| Average Carbon Labeling in Citrate | Higher | Lower | |
| [13C6]Glucose Metabolism | |||
| [13C6]Glucose Consumption | Lower | Higher | |
| Stable Isotope Labeling in 3-Phosphoglycerate | ~60% | ~80% | |
| Stable Isotope Labeling in Phosphoenolpyruvate | ~60% | ~80% | |
| Stable Isotope Labeling in Pyruvate | ~60% | ~80% | |
| Stable Isotope Labeling in Lactate | ~60% | ~80% |
Experimental Protocol: 13C-MFA in PA hiPSC-CMs
This protocol is adapted from the study by Richard et al. (2025).
1. Cell Culture:
-
Culture hiPSC-CMs from PA patients and healthy controls in RPMI/B27 medium.
2. Tracer Experiments:
-
[13C3]Propionate Tracing:
-
Incubate cells for 48 hours in RPMI/B27 medium supplemented with 1 mM [13C3]propionate.
-
-
[13C6]Glucose Tracing:
-
Incubate cells for 48 hours in glucose-free RPMI/B27 medium supplemented with 11 mM [13C6]glucose.
-
-
[13C16]Palmitate Tracing:
-
Incubate cells for 48 hours in RPMI/B27 medium with 0.4 mM [13C16]palmitate conjugated to BSA.
-
3. Sample Collection:
-
After incubation, collect both the culture medium and cell pellets.
-
Freeze samples at -80°C for subsequent analysis.
4. Metabolite Extraction:
-
Perform metabolite extraction from cell pellets using a suitable solvent system (e.g., methanol:water:chloroform).
5. Mass Spectrometry Analysis:
-
Analyze the isotopic labeling of metabolites in the cell extracts and culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).
6. Data Analysis and Flux Calculation:
-
Correct raw mass spectrometry data for natural isotope abundance.
-
Use software like INCA or Metran to estimate metabolic fluxes by fitting the labeling data to a metabolic network model.
Visualizations
Caption: Defective Propionyl-CoA Catabolism in Propionic Acidemia.
Caption: 13C-MFA Experimental Workflow for Propionic Acidemia.
Methylmalonic Acidemia (MMA)
Methylmalonic acidemia is an inherited metabolic disorder caused by a deficiency of the enzyme methylmalonyl-CoA mutase (MUT) or defects in the metabolism of its cofactor, vitamin B12. This leads to the accumulation of methylmalonyl-CoA.
Application Note: Uncovering Novel Metabolic Dysregulation in MMA
13C-MFA has been employed to investigate the metabolic consequences of MUT deficiency in cellular models, such as CRISPR-edited HEK293 cells. These studies have revealed unexpected alterations in pathways beyond the immediate site of the enzymatic block.
Key findings from 13C-MFA in MMA models include:
-
Increased Serine Biosynthesis: MUT-null cells show a significant increase in the de novo synthesis of serine from [13C6]glucose.
-
Altered TCA Cycle Flux: Anaplerotic deficiencies in the TCA cycle have been described in MMA. 13C-glucose tracing has indicated proximal defects in the TCA cycle, potentially at the level of pyruvate dehydrogenase, suggesting that the metabolic disruption is not solely due to reduced succinyl-CoA production.
Quantitative Data Summary
| Metabolic Flux/Parameter | Control (HEK293) | MUT-null (HEK293) | Reference |
| [13C6]Glucose Metabolism | |||
| De Novo Serine Synthesis | Baseline | 1.4-fold increase (p=0.001) | |
| Intracellular Unlabeled Serine | Lower | 1.7-fold increase (p=5.6E-05) |
Experimental Protocol: 13C-MFA in MMA HEK293 Cells
This protocol is based on the study by Forny et al. (2019).
1. Cell Culture:
-
Culture wild-type and CRISPR-edited MUT-null HEK293 cells in standard growth medium.
2. Tracer Experiment:
-
Incubate cells with medium containing [13C6]glucose for a defined period to achieve isotopic steady state.
3. Sample Collection and Metabolite Extraction:
-
Harvest cells and perform metabolite extraction.
4. Mass Spectrometry Analysis:
-
Analyze the isotopic enrichment in serine and other central carbon metabolites using GC-MS or LC-MS.
5. Data Analysis:
-
Calculate the fractional contribution of glucose to serine biosynthesis.
-
Model the fluxes through central carbon metabolism.
Visualizations
References
- 1. Advancing the Biochemical Understanding of Maple Syrup Urine Disease and the Impact of Liver Transplantation: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1. Getting started with Escher visualizations — Escher 1.8.2 documentation [escher.readthedocs.io]
- 3. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Methylglutaconic Acid for GC/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylglutaconic acid (3-MGA) is a dicarboxylic acid that serves as a crucial biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias.[1] Accurate quantification of 3-MGA in biological fluids such as urine, plasma, and amniotic fluid is essential for the diagnosis and monitoring of these conditions.[2] Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. However, due to the low volatility of 3-MGA, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC/MS analysis.[3] This document provides detailed application notes and protocols for the derivatization of 3-MGA for GC/MS analysis.
The most common derivatization method for organic acids like 3-MGA is silylation, which involves the replacement of active hydrogen atoms in carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[3] This process reduces the polarity and increases the volatility of the analyte. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing trimethylchlorosilane (TCMS) are frequently used for this purpose.
It is important to note that 3-MGA exists as cis and trans isomers. The sample preparation and derivatization conditions, particularly temperature, can induce isomerization between these forms. Therefore, careful control of the experimental parameters is critical for accurate quantification.
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and GC/MS analysis of 3-MGA.
Protocol 1: Silylation using BSTFA and TCMS
This protocol is adapted from methodologies used for the analysis of organic acids in biological samples.
1. Sample Preparation (Urine) a. Thaw frozen urine samples at room temperature. b. Centrifuge the sample at 10,000 x g for 5 minutes to remove any particulate matter. c. Transfer a 500 µL aliquot of the supernatant to a clean glass tube. d. Add an internal standard (e.g., a stable isotope-labeled 3-MGA such as 3-[2,4,6-13C3]methylglutaconic acid) for quantitative analysis. e. Acidify the sample by adding 50 µL of 6 M HCl. f. Extract the organic acids by adding 2 mL of ethyl acetate and vortexing for 2 minutes. g. Centrifuge at 3,000 x g for 5 minutes to separate the layers. h. Carefully transfer the upper ethyl acetate layer to a new glass tube. i. Repeat the extraction (steps f-h) for a second time and combine the ethyl acetate extracts. j. Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
2. Derivatization a. To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TCMS (99:1). b. Tightly cap the tube and vortex briefly to dissolve the residue. c. Heat the mixture at 70°C for 30 minutes in a heating block or oven. d. Cool the sample to room temperature. e. The sample is now ready for GC/MS analysis.
3. GC/MS Analysis a. Gas Chromatograph: Agilent 7890 GC or equivalent. b. Mass Spectrometer: Agilent 5977 MS or equivalent. c. GC Column: 30-m DB-5ms column with a 10-m DuraGuard column (250 µm i.d., 0.250 µm film thickness). d. Injection: 2 µL splitless injection. e. Injector Temperature: 230°C. f. Carrier Gas: Helium at a constant flow rate of 2 mL/min. g. Oven Temperature Program: Initial temperature of 80°C, ramped at 10°C/min to 270°C and held for 10 minutes. h. MS Operation: Electron impact (EI) ionization at 70 eV. Scan mode from m/z 40-650.
Data Presentation
The following tables summarize quantitative data for the GC/MS analysis of derivatized 3-MGA.
Table 1: GC Retention Times of 3-MGA Isomers (as TMS derivatives)
| Isomer | Retention Time (min) |
| cis-3-Methylglutaconic acid | Varies by column and conditions |
| trans-3-Methylglutaconic acid | Varies by column and conditions |
Note: Absolute retention times can vary between instruments and chromatographic conditions. The cis-isomer typically elutes slightly earlier than the trans-isomer.
Table 2: Characteristic Mass Spectral Ions of TMS-Derivatized 3-MGA
| Ion (m/z) | Description |
| 288 | Molecular ion (M+) of di-TMS-3-MGA |
| 273 | [M-15]+, loss of a methyl group |
| 171 | Characteristic fragment |
Note: The mass spectrum of the cis and trans isomers are very similar.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of 3-MGA.
Caption: Logical flow of the GC/MS analysis of 3-MGA.
References
Application Notes & Protocols: Analytical Methods for the Diagnosis of 3-Methylglutaconic Aciduria
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Methylglutaconic aciduria (3-MGA-uria) represents a heterogeneous group of inborn errors of metabolism characterized by the elevated excretion of 3-methylglutaconic acid (3-MGA) in the urine.[1][2] These disorders are broadly classified into five distinct types and a category of unclassified cases, often designated as Type IV.[1][2][3] Type I is a primary defect in the leucine catabolism pathway, whereas Types II, III, V, and many cases of Type IV are associated with mitochondrial dysfunction. Given the clinical and genetic heterogeneity, a multi-faceted analytical approach is essential for accurate diagnosis, patient management, and the development of therapeutic strategies. These application notes provide detailed protocols for the key analytical methods used in the diagnosis of 3-MGA-uria.
Biochemical Basis of 3-Methylglutaconic Aciduria
The accumulation of 3-MGA can occur via two primary mechanisms:
-
Defect in Leucine Catabolism (Type I 3-MGA-uria): 3-MGA is a normal intermediate in the mitochondrial breakdown of the amino acid leucine. A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH), encoded by the AUH gene, disrupts this pathway. This blockage leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-MGA and excreted. This pathway is also characterized by the accumulation of 3-hydroxyisovaleric acid (3-HIVA) and 3-methylglutaric acid (3-MG).
-
Mitochondrial Dysfunction (Types II-V & Unclassified): In other forms of 3-MGA-uria, the leucine degradation pathway is intact. Instead, mitochondrial dysfunction leads to an accumulation of acetyl-CoA, which cannot efficiently enter the TCA cycle. This excess acetyl-CoA is diverted into a de novo synthesis pathway, reversing steps of leucine catabolism to produce 3-MGA. This "acetyl-CoA diversion pathway" serves as a metabolic overflow valve.
References
Application Notes and Protocols for 3-Methylglutaconic Acid-13C3 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 3-Methylglutaconic acid-13C3 as an internal standard for the quantitative analysis of 3-methylglutaconic acid in biological samples. This isotopically labeled compound is a critical tool for researchers studying inborn errors of metabolism, particularly the group of genetic disorders known as 3-methylglutaconic acidurias.
Introduction
3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that is an intermediate in the catabolism of the branched-chain amino acid, leucine. Elevated levels of 3-MGA in urine and plasma are a key biochemical marker for a heterogeneous group of inherited metabolic disorders collectively termed 3-methylglutaconic acidurias (3-MGA-urias). These disorders can be broadly classified into primary 3-MGA-uria, which results from a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase involved in leucine breakdown, and secondary 3-MGA-urias, which are associated with a broader range of mitochondrial dysfunctions.
Accurate quantification of 3-MGA is crucial for the diagnosis, monitoring, and study of these conditions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by isotope dilution mass spectrometry. This method corrects for sample loss during preparation and variations in instrument response, ensuring high accuracy and precision.
Product Information
| Product Name | 3-METHYLGLUTACONIC ACID (2,4-13C2, 3-METHYL-13C, 99%) |
| Supplier | Eurisotop (Distributor for Cambridge Isotope Laboratories) |
| Isotopic Purity | 99% |
| Chemical Formula | C6H5¹³C3O4 |
| Primary Application | Internal standard for isotope dilution mass spectrometry |
Applications
The primary application of this compound is as an internal standard for the quantitative analysis of endogenous 3-methylglutaconic acid in various biological matrices, including urine, plasma, and cerebrospinal fluid. This is particularly relevant for:
-
Diagnosis of 3-Methylglutaconic Acidurias: Accurate measurement of 3-MGA levels is a primary diagnostic marker for these disorders.
-
Metabolic Research: Studying the flux through the leucine catabolism pathway and investigating mitochondrial dysfunction.
-
Drug Development: Evaluating the efficacy of potential therapies for 3-MGA-urias by monitoring changes in 3-MGA levels.
Data Presentation
The following table summarizes typical concentrations of 3-methylglutaconic acid in urine, highlighting the diagnostic utility of its quantification.
| Analyte | Matrix | Population | Concentration Range (mmol/mol creatinine) | Citation |
| 3-Methylglutaconic Acid | Urine | Healthy Individuals | < 20 | [1][2] |
| 3-Methylglutaconic Acid | Urine | 3-MGA-uria Patients | Can exceed 1000 | [1] |
Signaling and Metabolic Pathways
3-Methylglutaconic acid is an intermediate in the mitochondrial catabolism of leucine. A defect in the enzyme 3-methylglutaconyl-CoA hydratase (in primary 3-MGA-uria) leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid. In secondary 3-MGA-urias, mitochondrial dysfunction from other causes can also lead to an increase in 3-MGA levels, although the exact mechanisms are still under investigation.
Leucine Catabolism Pathway
Experimental Protocols
Protocol 1: Quantification of 3-Methylglutaconic Acid in Urine by Isotope Dilution GC-MS
This protocol describes the general steps for the quantification of 3-MGA in urine samples using this compound as an internal standard.
1. Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 2 mL microcentrifuge tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmol).
-
Add a known amount of this compound internal standard solution.
-
Acidify the sample by adding a small volume of concentrated HCl.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., 1 mL of ethyl acetate), vortexing vigorously for 1 minute, and centrifuging at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization
-
To the dried extract, add a derivatization agent to increase the volatility of the organic acids for GC-MS analysis. A common agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Add 100 µL of the derivatization reagent to the dried sample.
-
Cap the tube tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (as TMS derivatives):
-
3-Methylglutaconic Acid (unlabeled): Monitor characteristic ions (e.g., m/z 273, 288).
-
This compound (labeled): Monitor the corresponding shifted ions (e.g., m/z 276, 291).
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Data Analysis
-
Integrate the peak areas for the selected ions of both the unlabeled 3-MGA and the 13C3-labeled internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantify the concentration of 3-MGA in the original sample using a calibration curve prepared with known concentrations of unlabeled 3-MGA and a fixed concentration of the internal standard.
Experimental Workflow Diagram
GC-MS Workflow Diagram
References
Application Notes and Protocols: Experimental Design for Stable Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique used to investigate the intricate pathways and dynamics of biochemical reactions within biological systems.[1][2] By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N, ²H), researchers can track the metabolic fate of these labeled atoms through various cellular processes.[1][2][3] This methodology, frequently coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative snapshot of cellular metabolism, offering invaluable insights into nutrient utilization, biosynthesis, and energy production.
In drug development, stable isotope labeling is instrumental in elucidating drug metabolism, pharmacokinetics (ADME), and the pharmacodynamic effects of drug candidates on metabolic pathways. It allows for precise tracking of a drug's journey through the body and its impact on cellular metabolism, thereby accelerating the identification of promising therapeutic agents. This document provides detailed protocols and application notes for designing and conducting stable isotope tracing experiments, with a focus on cell culture-based assays relevant to metabolic research and drug discovery.
Core Principles of Experimental Design
A successful stable isotope tracing experiment hinges on careful planning and consideration of several key factors. The experimental design must be tailored to the specific biological question and the metabolic pathway of interest.
Key Considerations:
-
Tracer Selection: The choice of the stable isotope tracer is critical and depends on the metabolic pathway being investigated. Uniformly labeled tracers, such as [U-¹³C₆]-glucose or [U-¹³C₅]-glutamine, are often used to study central carbon metabolism. Position-specific tracers can provide more detailed information about the activity of specific enzymes.
-
Labeling Duration: The duration of labeling should be sufficient to achieve isotopic steady state for the metabolites in the pathway of interest. This can range from minutes for rapid pathways like glycolysis to hours or days for slower processes like lipid metabolism.
-
Cell Culture Conditions: It is crucial to use a base medium that is deficient in the nutrient being traced. For example, a glucose-free medium should be used when tracing glucose metabolism with a ¹³C-labeled glucose tracer. The use of dialyzed fetal bovine serum (dFBS) is highly recommended to avoid dilution of the isotopic label by unlabeled metabolites present in standard FBS.
-
Analytical Platform: Mass spectrometry (MS), particularly high-resolution MS, is a powerful and widely used technique for analyzing stable isotope labeling in metabolomics research. It measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopically labeled metabolites from their unlabeled counterparts.
General Experimental Workflow
The general workflow for a stable isotope tracing experiment involves several key steps, from initial cell culture to final data analysis and interpretation.
Caption: General experimental workflow for stable isotope tracing.
Protocols
Protocol 1: ¹³C-Glucose Tracing of Glycolysis and the TCA Cycle in Cultured Cells
This protocol describes the use of uniformly labeled [U-¹³C₆]-glucose to trace carbon flux through glycolysis and the tricarboxylic acid (TCA) cycle in adherent mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Glucose-free DMEM (or other appropriate base medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose
-
Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in standard glucose-containing medium until they reach the desired confluency (typically 70-80%).
-
For adaptation, switch the cells to a medium containing dialyzed FBS for at least 24 hours before the experiment to minimize the background of unlabeled metabolites.
-
-
Isotope Labeling:
-
Prepare the labeling medium: supplement glucose-free DMEM with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Add dFBS and other necessary supplements.
-
Aspirate the standard medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic incorporation of ¹³C.
-
-
Metabolite Extraction:
-
To quench metabolism, place the culture plates on ice and rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.
-
Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis.
-
Scrape the cells and collect the methanol extract into a pre-chilled microcentrifuge tube.
-
Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful method for the quantitative analysis of protein abundance changes between different cell populations. It involves the metabolic incorporation of "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids into the proteomes of two cell populations.
Materials:
-
Mammalian cell line of interest (auxotrophic for the amino acids to be labeled)
-
DMEM for SILAC (deficient in L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine
-
Standard cell culture supplements
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Trypsin for protein digestion
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, supplement the SILAC DMEM with "light" L-lysine and L-arginine to the manufacturer's recommended concentrations.
-
For the "heavy" population, supplement the SILAC DMEM with "heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine.
-
Culture the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as the control.
-
-
Sample Harvesting and Pooling:
-
Harvest both the "light" and "heavy" cell populations.
-
Lyse the cells in a suitable lysis buffer.
-
Quantify the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein sample with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass difference between the "light" and "heavy" peptides allows for the relative quantification of protein abundance.
-
Data Presentation
The primary output of stable isotope tracing experiments is quantitative data on the isotopic enrichment of metabolites or the relative abundance of proteins. This data should be summarized in clearly structured tables for easy comparison between different experimental conditions.
Table 1: Example Data for ¹³C-Glucose Tracing
| Metabolite | Isotopologue | Time Point 1 (e.g., 15 min) | Time Point 2 (e.g., 60 min) |
| Fractional Abundance (%) | Fractional Abundance (%) | ||
| Glycolysis | |||
| Glucose-6-Phosphate | M+6 | 95.2 ± 2.1 | 98.5 ± 1.5 |
| Fructose-1,6-Bisphosphate | M+6 | 94.8 ± 2.5 | 98.1 ± 1.8 |
| Pyruvate | M+3 | 85.1 ± 3.2 | 92.4 ± 2.1 |
| Lactate | M+3 | 88.3 ± 2.9 | 94.6 ± 1.9 |
| TCA Cycle | |||
| Citrate | M+2 | 35.6 ± 4.5 | 65.2 ± 3.8 |
| M+3 | 10.2 ± 1.8 | 25.7 ± 2.5 | |
| M+4 | 5.1 ± 1.1 | 15.3 ± 1.9 | |
| α-Ketoglutarate | M+2 | 30.1 ± 3.9 | 60.8 ± 4.1 |
| M+3 | 8.9 ± 1.5 | 22.1 ± 2.8 | |
| M+4 | 4.5 ± 0.9 | 13.2 ± 1.7 | |
| Malate | M+2 | 40.2 ± 4.1 | 70.5 ± 3.5 |
| M+3 | 12.5 ± 2.1 | 30.1 ± 2.9 |
Data are presented as mean ± standard deviation for n=3 biological replicates. "M+n" denotes the isotopologue with n ¹³C atoms.
Table 2: Example Data for SILAC Proteomics
| Protein Accession | Gene Name | Protein Description | Heavy/Light Ratio | p-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.79 | Unchanged |
| P04049 | ANXA2 | Annexin A2 | 2.54 | 0.01 | Upregulated |
| P14618 | HSPA5 | 78 kDa glucose-regulated protein | 0.45 | 0.02 | Downregulated |
Heavy/Light ratio indicates the relative abundance of the protein in the experimental condition compared to the control.
Visualization of Pathways and Workflows
Visual diagrams are essential for illustrating complex biological pathways and experimental procedures.
Signaling Pathway Example: Central Carbon Metabolism
Caption: Key pathways in central carbon metabolism.
Experimental Workflow for Metabolite Extraction
Caption: Workflow for quenching and extracting polar metabolites.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Isotopic Enrichment | Incomplete labeling | Increase labeling time to ensure isotopic steady state is reached. |
| Dilution from unlabeled sources | Use dialyzed FBS. Ensure the base medium is free of the unlabeled metabolite. | |
| High Variability Between Replicates | Inconsistent cell numbers | Normalize metabolite levels to cell number or total protein content. |
| Inconsistent extraction efficiency | Ensure rapid and consistent quenching and extraction procedures. | |
| Poor Chromatographic Peak Shape | Improper sample reconstitution | Optimize the reconstitution solvent for your LC method. |
| Matrix effects | Perform sample cleanup (e.g., solid-phase extraction) if necessary. | |
| Incomplete Protein Labeling in SILAC | Insufficient cell doublings | Ensure at least 5-6 cell doublings in the SILAC medium for complete incorporation. |
| Arginine-to-proline conversion | Use a proline-deficient medium or add unlabeled proline to the SILAC medium. |
References
Troubleshooting & Optimization
Technical Support Center: 3-Methylglutaconic Acid-13C3 Analysis
Welcome to the technical support center for the analysis of 3-Methylglutaconic acid-13C3 (3-MGA-13C3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve the signal-to-noise ratio for this isotopically labeled metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in experiments?
A1: this compound is a stable isotope-labeled version of 3-methylglutaconic acid, an intermediate in the leucine catabolism pathway.[1] The three 13C atoms serve as a tracer, making it an ideal internal standard for isotope dilution analysis in mass spectrometry.[2][3][4] This allows for accurate quantification of its unlabeled counterpart in biological samples by correcting for sample loss during preparation and for matrix effects that can cause ion suppression or enhancement.[5]
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: The primary techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can also be used for structural confirmation and to study metabolic pathways, although it is inherently less sensitive than mass spectrometry.
Q3: Why is derivatization necessary for the GC-MS analysis of 3-Methylglutaconic acid?
A3: Derivatization is a critical step in preparing 3-Methylglutaconic acid for GC-MS analysis. It involves chemically modifying the molecule to increase its volatility and thermal stability, which are essential for its passage through the gas chromatograph. Common derivatization agents for organic acids like 3-MGA include silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This process replaces active hydrogen atoms with trimethylsilyl (TMS) groups, making the molecule more amenable to GC analysis.
Q4: What are the common challenges when analyzing this compound by LC-MS?
A4: Common challenges in LC-MS analysis include low ionization efficiency, matrix effects from complex biological samples, and the formation of adducts. Matrix effects can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of quantification. Adduct formation, where the analyte associates with ions like sodium ([M+Na]+) or potassium ([M+K]+), can complicate the mass spectrum and reduce the signal of the desired protonated or deprotonated molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low Signal-to-Noise (S/N) in LC-MS Analysis
Problem: The signal intensity for 3-MGA-13C3 is weak or indistinguishable from the baseline noise.
dot
Caption: Troubleshooting workflow for low S/N in LC-MS analysis.
Solutions:
-
Sample Preparation:
-
Optimize Extraction: Ensure your extraction protocol is efficient for organic acids. Liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) can be effective.
-
Mitigate Matrix Effects: Complex biological matrices can suppress the ionization of 3-MGA-13C3. Try diluting your sample to reduce the concentration of interfering compounds. Alternatively, improve sample cleanup to remove phospholipids and other interfering substances. The use of a stable isotope-labeled internal standard like 3-MGA-13C3 is the best way to compensate for matrix effects.
-
-
Liquid Chromatography:
-
Mobile Phase Composition: For reversed-phase chromatography, using a mobile phase with a low pH (e.g., 0.1% formic acid) can improve the retention and peak shape of organic acids.
-
Column Selection: A C18 column is commonly used for the separation of small organic acids.
-
Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) generally lead to better ionization efficiency in ESI.
-
-
Mass Spectrometry:
-
Ionization Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters. Key parameters to adjust are summarized in the table below.
-
Adduct Formation: If you observe significant adduct formation (e.g., [M+Na]+), try to minimize sodium contamination from glassware or reagents. Adding a small amount of a proton source like formic acid to the mobile phase can promote the formation of the desired [M-H]- or [M+H]+ ion.
-
| Parameter | Recommendation for Negative Ion Mode | Impact on Signal |
| Capillary Voltage | -2.5 to -4.0 kV | Optimizes the electric field for ion formation. |
| Nebulizer Pressure | 20-50 psi | Affects droplet size; smaller droplets desolvate more efficiently. |
| Drying Gas Flow | 8-12 L/min | Aids in solvent evaporation. |
| Drying Gas Temp. | 250-350 °C | Facilitates desolvation; too high can cause thermal degradation. |
Low Signal-to-Noise (S/N) in 13C NMR Analysis
Problem: The 13C signal for 3-MGA-13C3 is weak, requiring an excessively long acquisition time.
dot
Caption: Troubleshooting workflow for low S/N in 13C NMR.
Solutions:
-
Sample Preparation:
-
Concentration: The most straightforward way to improve the S/N is to increase the concentration of the sample.
-
Solvent: Use a high-quality deuterated solvent and minimize the solvent volume to what is required for the NMR tube and instrument.
-
-
NMR Acquisition Parameters:
-
Number of Scans (NS): The S/N ratio is proportional to the square root of the number of scans. Doubling the S/N requires quadrupling the acquisition time.
-
Pulse Sequence: Utilize pulse sequences that enhance the 13C signal. For protonated carbons, the Nuclear Overhauser Effect (NOE) can significantly boost the signal. Power-gated decoupling sequences like zgpg30 are commonly used for this purpose.
-
Relaxation Delay (D1): A longer relaxation delay allows for more complete relaxation of the 13C nuclei, which can lead to a stronger signal, especially for quaternary carbons. However, this will also increase the total experiment time. A D1 of 2 seconds is a good starting point.
-
Acquisition Time (AQ): For small molecules, an acquisition time of 1-2 seconds is generally sufficient.
-
| Parameter | Recommended Starting Value | Purpose |
| Pulse Program | zgpg30 or zgdc30 | Employs proton decoupling to collapse multiplets and provide NOE enhancement. |
| Pulse Angle | 30 degrees | A smaller flip angle allows for a shorter relaxation delay. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient T1 relaxation and NOE buildup. |
| Acquisition Time (AQ) | 1.0 s | Sufficient for good resolution of small molecule signals. |
| Number of Scans (NS) | Start with 1024 | Increase as needed based on sample concentration. |
-
Hardware:
-
Cryoprobe: If available, using a cryoprobe can significantly enhance sensitivity, providing a 2- to 4-fold increase in S/N compared to a standard room temperature probe.
-
Experimental Protocols
Protocol 1: Quantitative Analysis of 3-Methylglutaconic Acid by Isotope Dilution GC-MS
This protocol outlines a general procedure for the quantification of 3-MGA in a biological matrix (e.g., urine) using 3-MGA-13C3 as an internal standard.
-
Sample Preparation:
-
To 100 µL of urine, add a known amount of 3-MGA-13C3 internal standard solution.
-
Acidify the sample to a pH of approximately 1 with HCl.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube. Repeat the extraction two more times and pool the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both native and 13C3-labeled 3-MGA.
-
Protocol 2: 1D 13C NMR Spectroscopy
This protocol describes the acquisition of a standard 1D 13C NMR spectrum.
-
Sample Preparation:
-
Dissolve a sufficient amount of the 3-MGA-13C3 sample in a deuterated solvent (e.g., DMSO-d6, D2O).
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Set up a standard 1D 13C experiment with proton decoupling (e.g., using the zgpg30 pulse sequence on a Bruker instrument).
-
Set the acquisition parameters as suggested in the 13C NMR troubleshooting table above.
-
Acquire the spectrum for a sufficient number of scans to achieve the desired signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent signal.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantification of 3-Methylglutaric Acid (3-MGA) by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 3-methylglutaric acid (3-MGA) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 3-MGA quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 3-MGA, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] For a small, polar molecule like 3-MGA, which is often analyzed in negative electrospray ionization (ESI) mode, matrix effects can be a significant challenge.
Q2: I am observing poor peak shape, inconsistent signal intensity, and high variability in my 3-MGA results. Could this be due to matrix effects?
A2: Yes, these are all common indicators of matrix effects. Other signs can include shifts in retention time and a failure to meet validation criteria for accuracy and precision.[1]
Q3: How can I confirm that matrix effects are impacting my 3-MGA analysis?
A3: Two primary methods can be used to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of 3-MGA is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Dips or peaks in the baseline signal of 3-MGA indicate the presence of matrix effects at specific retention times.
-
Comparison of Calibration Curves: Prepare two calibration curves for 3-MGA: one in a pure solvent and another in a matrix extract (matrix-matched). A significant difference in the slopes of these curves is a strong indication of matrix effects.
Q4: What is the best way to compensate for matrix effects in 3-MGA quantification?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS for 3-MGA, such as 3-Methylglutaric-d3 acid, will have nearly identical chemical and physical properties to the unlabeled 3-MGA. This means it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your 3-MGA quantification assays.
Problem Identification Workflow
Caption: A workflow for troubleshooting matrix effects in 3-MGA analysis.
Issue: Low Recovery of 3-MGA
Possible Cause: Inefficient extraction of the polar 3-MGA molecule from the biological matrix.
Troubleshooting Steps:
-
Optimize Liquid-Liquid Extraction (LLE) pH: 3-MGA is a dicarboxylic acid. To ensure it is in its neutral, more extractable form, adjust the sample pH to be at least 2 units below its pKa before extraction with an organic solvent like ethyl acetate.
-
Solvent Selection: If recovery remains low with ethyl acetate, consider a more polar extraction solvent or a mixture of solvents.
-
"Salting Out": Adding a salt such as sodium chloride to the aqueous sample can increase the partitioning of 3-MGA into the organic phase.
-
Solid-Phase Extraction (SPE): For cleaner extracts, consider using an appropriate SPE sorbent. Anion exchange sorbents can be effective for acidic analytes like 3-MGA.
Issue: Significant Ion Suppression
Possible Cause: Co-elution of endogenous matrix components, such as phospholipids from plasma, with 3-MGA.
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the gradient elution profile to better separate 3-MGA from interfering peaks.
-
Column Chemistry: Consider a different column chemistry, such as a phenyl-hexyl column, which can offer different selectivity for polar and aromatic interferences.
-
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample.[3] This is often effective if the sensitivity of the assay is sufficient.
-
Derivatization: Derivatizing 3-MGA can shift its retention time away from interfering compounds and improve its ionization efficiency. A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH).
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 3-MGA from Human Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 3-Methylglutaric-d3 acid in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 1M HCl to acidify the sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: Derivatization of 3-MGA with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted for organic acids and can enhance the LC-MS/MS response of 3-MGA.
-
Post-Extraction: After evaporating the LLE extract, reconstitute the dried residue in 50 µL of 50% methanol.
-
Derivatization Reaction:
-
Add 25 µL of 200 mM 3-NPH in 50% methanol.
-
Add 25 µL of 200 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 9% pyridine in 50% methanol.
-
Vortex and incubate at room temperature for 15 minutes.
-
-
Injection: The derivatized sample is then ready for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the typical concentration ranges of 3-MGA in healthy individuals and in patients with 3-methylglutaconic aciduria. This information is crucial for establishing appropriate calibration curve ranges and quality control levels.
| Analyte | Matrix | Condition | Concentration Range |
| 3-Methylglutaric Acid | Urine | Healthy | < 20 mmol/mol creatinine |
| 3-Methylglutaric Acid | Urine | 3-MGA-uria | > 1,000 mmol/mol creatinine |
Visualizations
Signaling Pathway: 3-MGA and Leucine Catabolism
References
Technical Support Center: Analysis of 3-Methylglutaconic Acid by GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the Gas Chromatography (GC) analysis of 3-Methylglutaconic acid.
Troubleshooting Guide: Peak Tailing for 3-Methylglutaconic Acid
Peak tailing is a common chromatographic issue that can significantly compromise the accuracy and resolution of your analysis.[1][2][3] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for 3-Methylglutaconic acid.
Isolating the Problem:
The first step is to determine if the peak tailing is specific to 3-Methylglutaconic acid or if it affects all peaks in the chromatogram.
-
All peaks tail: This typically points to a physical problem within the GC system, such as an improper column installation or a leak.[3]
-
Only 3-Methylglutaconic acid (and other polar/acidic analytes) tail: This suggests a chemical interaction between the acidic analyte and active sites within the system.
Below is a troubleshooting workflow to diagnose and resolve peak tailing:
Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Methylglutaconic acid peak tailing?
Peak tailing of acidic compounds like 3-Methylglutaconic acid in GC is primarily caused by unwanted interactions with active sites within the GC system.[1] These active sites are often exposed silanol (-Si-OH) groups on the surfaces of the inlet liner, the GC column stationary phase, and other parts of the flow path. The polar carboxyl groups of 3-Methylglutaconic acid can form strong hydrogen bonds with these silanol groups, leading to delayed elution of a portion of the analyte and resulting in a tailing peak.
Other contributing factors can include:
-
Column Contamination: Buildup of non-volatile residues from previous injections can create new active sites.
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes and turbulence, distorting the peak shape.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active sites.
-
Contaminated Inlet Liner: The inlet liner is a common place for the accumulation of sample matrix components that can act as active sites.
Q2: How can I prevent peak tailing for 3-Methylglutaconic acid?
The most effective way to prevent peak tailing for 3-Methylglutaconic acid is through derivatization . This chemical process modifies the polar carboxyl groups, making the molecule more volatile and less likely to interact with active sites in the GC system. Silylation is a common derivatization technique for organic acids.
In addition to derivatization, the following practices are crucial:
-
Use of Deactivated Liners and Columns: Employing inlet liners and GC columns that have been treated to be inert will minimize the number of available active sites.
-
Proper System Maintenance: Regularly replace the inlet liner and septum, and perform routine column maintenance, such as trimming the front end of the column to remove accumulated non-volatile residues.
-
Correct Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
Q3: What is derivatization and how does it work for 3-Methylglutaconic acid?
Derivatization is a chemical reaction that converts a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. For the GC analysis of polar compounds like 3-Methylglutaconic acid, derivatization is used to increase volatility and thermal stability, and to reduce interactions with the chromatographic system.
The most common derivatization method for organic acids is silylation . In this process, an "active" hydrogen in the carboxyl groups of 3-Methylglutaconic acid is replaced by a non-polar trimethylsilyl (TMS) group. This is typically achieved by reacting the dried sample extract with a silylating agent.
Caption: The process of silylation to improve GC analysis of 3-Methylglutaconic acid.
Q4: Which derivatizing agent should I use for 3-Methylglutaconic acid?
Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for organic acids. BSTFA is often used with a catalyst, such as 1% trimethylchlorosilane (TMCS), to enhance the derivatization of sterically hindered groups.
| Derivatizing Agent | Key Characteristics | Suitability for 3-Methylglutaconic Acid |
| BSTFA | Strong silyl donor, byproducts are volatile. | Excellent |
| MSTFA | Most volatile of the TMS-amides, good for trace analysis. | Excellent |
| BSA | N,O-Bis(trimethylsilyl)acetamide. Forms stable derivatives. | Good |
| TMCS | Primarily used as a catalyst with other silylating agents to increase reactivity. | Use in combination with BSTFA or MSTFA |
Q5: What is a good starting point for a GC method for derivatized 3-Methylglutaconic acid?
A good starting point would be a standard method for urinary organic acid analysis. A non-polar or semi-polar column is generally recommended.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250 - 280 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Oven Program | Initial Temp: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5-10 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Scan Range | 50-550 amu |
Experimental Protocols
Protocol: Silylation of 3-Methylglutaconic Acid for GC-MS Analysis
This protocol is adapted from general procedures for organic acid analysis in biological samples.
Materials:
-
Sample containing 3-Methylglutaconic acid (e.g., dried urine extract)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Drying: Ensure the sample extract is completely dry. Any residual water will react with the silylating reagent. This can be achieved by evaporation under a stream of dry nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes. The heating step facilitates the derivatization reaction.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Data Presentation
The effectiveness of derivatization on the peak shape of 3-Methylglutaconic acid is significant. While underivatized 3-Methylglutaconic acid would likely show severe tailing or may not even elute from the column, the derivatized form yields a much more symmetrical peak.
Table 1: Illustrative Effect of Derivatization on Peak Asymmetry
| Analyte | Asymmetry Factor (Tf) | Peak Shape |
| 3-Methylglutaconic Acid (Underivatized) | > 2.0 (Hypothetical) | Severe Tailing |
| 3-Methylglutaconic Acid (TMS Derivative) | 1.0 - 1.2 | Symmetrical |
Note: The asymmetry factor for the underivatized compound is hypothetical as it is generally not analyzed directly by GC due to poor chromatographic performance.
References
Technical Support Center: Minimizing Ion Suppression in Biological Samples
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of biological samples.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Signal Intensity and Sensitivity
Question: I am observing a significantly lower signal for my analyte in a biological matrix compared to the signal in a pure solvent. What is causing this, and how can I fix it?
Answer:
This is a classic sign of ion suppression, where components in your biological sample matrix (like salts, proteins, and phospholipids) co-elute with your analyte and interfere with its ionization in the MS source.[1][2] This leads to a reduced signal intensity and poor sensitivity.[2]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. SPE can selectively isolate your analyte while removing a significant amount of matrix components that cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample extract compared to protein precipitation.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing non-protein matrix components like phospholipids, which are major contributors to ion suppression.
-
-
Optimize Chromatography:
-
Change Gradient Profile: A shallower gradient can improve the separation between your analyte and co-eluting matrix components.
-
Switch Stationary Phase: If you are using a C18 column, consider a different chemistry (e.g., phenyl-hexyl) to alter the elution profile of interfering compounds.
-
-
Dilute the Sample: In some cases, a simple dilution of your sample can reduce the concentration of interfering matrix components and lessen ion suppression. This is only a viable option if your analyte concentration is high enough to be detected after dilution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Because it has nearly identical chemical and physical properties to your analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.
Issue 2: Inconsistent and Irreproducible Results
Question: My quality control (QC) samples are showing high variability and poor reproducibility. What could be the cause?
Answer:
Inconsistent results across samples often point to variable matrix effects. The composition of biological samples can differ from sample to sample, leading to varying degrees of ion suppression and, consequently, irreproducible results.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method like SPE is crucial to minimize variability in matrix effects between samples.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.
Q2: What are the common causes of ion suppression in biological samples?
A2: Common causes of ion suppression include endogenous matrix components such as salts, proteins, and lipids (especially phospholipids). Exogenous substances like detergents, polymers from plasticware, and mobile phase additives can also contribute.
Q3: How can I detect and diagnose ion suppression?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of your analyte solution is introduced into the MS source after the LC column. A blank matrix sample is then injected. Any dip in the constant analyte signal indicates a region where co-eluting matrix components are causing ion suppression.
Q4: Is one sample preparation technique better than others for minimizing ion suppression?
A4: Yes, the choice of sample preparation technique significantly impacts the degree of ion suppression. Generally, more rigorous cleanup methods yield better results. Protein precipitation is the least effective at removing interfering phospholipids. LLE offers a cleaner extract than PPT. SPE, particularly mixed-mode SPE, is often the most effective at removing a broad range of matrix components and minimizing ion suppression.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, specifically from phospholipids, a major cause of ion suppression in plasma samples.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal | Impact on Ion Suppression | Reference |
| Protein Precipitation (PPT) | Variable, often lower due to matrix interference. | Minimal | Significant ion suppression is common. | |
| Liquid-Liquid Extraction (LLE) | Good, but can be low for polar analytes. | Moderate | Reduced ion suppression compared to PPT. | |
| Solid-Phase Extraction (SPE) | Good to Excellent | Good to Excellent | Significant reduction in ion suppression. | |
| HybridSPE™ | Excellent | Excellent | Minimal ion suppression. |
This data is a qualitative summary based on the provided references. Actual results may vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
1. Protocol for Post-Column Infusion to Detect Ion Suppression
This method helps to identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of your analyte at a concentration that gives a stable and moderate signal.
-
Blank biological matrix extract (prepared using your standard sample preparation method).
Procedure:
-
Set up your LC-MS/MS system with your analytical column and mobile phases as you would for your assay.
-
Connect the outlet of the LC column to one inlet of the tee-piece.
-
Connect the syringe pump containing your analyte standard solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
Begin the flow of the mobile phase and the infusion of the analyte standard from the syringe pump. You should observe a stable baseline signal for your analyte.
-
Inject the blank biological matrix extract onto the LC column.
-
Monitor the signal of your infused analyte. A drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering components from the matrix.
2. Protocol for Solid-Phase Extraction (SPE) of a Plasma Sample
This is a general protocol for SPE using a reversed-phase (e.g., C18) cartridge. The specific conditions may need to be optimized for your analyte of interest.
Materials:
-
SPE cartridges (e.g., C18)
-
Vacuum manifold
-
Plasma sample
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Washing solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Spike your plasma sample with an internal standard, if used. Acidify the sample slightly with formic acid to ensure the analyte is in a charged state for better retention.
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1-2 mL of methanol through the cartridge to wet the sorbent.
-
Do not allow the sorbent to dry.
-
-
Cartridge Equilibration:
-
Pass 1-2 mL of water through the cartridge to equilibrate the sorbent to an aqueous environment.
-
Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge.
-
Apply a slow, steady flow using the vacuum.
-
-
Washing:
-
Pass 1-2 mL of the washing solution (e.g., 5% methanol in water) through the cartridge to remove salts and other polar interferences.
-
-
Elution:
-
Elute the analyte of interest with 1-2 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in your initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: A workflow for troubleshooting ion suppression.
Caption: Comparison of sample preparation techniques.
References
Technical Support Center: Troubleshooting Low Internal Standard Recovery
Welcome to the technical support center for troubleshooting low internal standard (IS) recovery. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Consistent and accurate IS recovery is crucial for reliable quantitative analysis.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of low internal standard recovery?
Low recovery of internal standards can originate from several stages of the analytical workflow. The main causes can be categorized into three areas:
-
Sample Preparation Issues: This is a frequent source of error. Inconsistent procedures, such as inaccurate pipetting, incomplete mixing of the IS with the sample, or inefficient extraction, can lead to variable and low recovery.[2] For instance, in Solid-Phase Extraction (SPE), improper conditioning of the sorbent or the use of an inappropriate elution solvent can result in the loss of the internal standard.[1] Similarly, in Liquid-Liquid Extraction (LLE), issues with phase separation or incorrect pH can lead to poor recovery.[1]
-
Matrix Effects: Components within the sample matrix (e.g., salts, proteins, phospholipids) can interfere with the ionization of the internal standard in the mass spectrometer's ion source.[3] This can lead to ion suppression, where the signal of the IS is reduced, or less commonly, ion enhancement. Even stable isotope-labeled internal standards can be affected by strong matrix effects.
-
Instrumental Problems: Issues with the analytical instrument itself can cause low and inconsistent IS signals. These can include problems with the autosampler leading to inconsistent injection volumes, a contaminated or degraded LC column, a dirty ion source, or general instability in the mass spectrometer.
Q2: How can I systematically troubleshoot low internal standard recovery?
A systematic approach is key to identifying the root cause of low IS recovery. The following flowchart outlines a logical workflow for troubleshooting.
A logical workflow for troubleshooting low internal standard recovery.
Q3: My internal standard recovery is low specifically in my Solid-Phase Extraction (SPE) protocol. What should I investigate?
Low IS recovery in SPE can often be traced back to specific steps in the extraction process. Here’s a detailed protocol to pinpoint the issue.
Experimental Protocol: SPE Fraction Collection Analysis
-
Sample Preparation: Spike a known amount of the internal standard into a blank matrix sample.
-
SPE Procedure: Process the spiked sample through your entire SPE protocol.
-
Fraction Collection: Collect each fraction separately:
-
Flow-through: The sample that passes through the cartridge during loading.
-
Wash Eluate: The solvent used to wash the cartridge after loading.
-
Final Eluate: The solvent used to elute the internal standard and analyte.
-
-
Analysis: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.
-
Calculate Recovery: Determine the amount of IS in each fraction. A high amount of IS in the flow-through or wash eluate indicates a problem with the loading or washing steps, respectively.
Troubleshooting Guide for Low IS Recovery in SPE
| Potential Cause | Description | Recommended Solution(s) |
| Improper Sorbent Conditioning | The sorbent bed is not properly wetted, leading to inconsistent interactions with the IS. | Ensure the column is conditioned with the appropriate solvent as per the manufacturer's protocol. |
| Inappropriate Wash Solvent | The wash solvent is too strong and is eluting the internal standard along with interferences. | Test different wash solvents with varying polarities to find one that removes interferences without eluting the IS. |
| Incomplete Elution | The elution solvent is not strong enough to fully desorb the internal standard from the sorbent. | Test different elution solvents and volumes. A slower elution flow rate can sometimes improve recovery. |
| Sample Overload | The capacity of the SPE sorbent is exceeded, leading to breakthrough of the IS during loading. | Reduce the sample volume or use a larger SPE cartridge. |
Q4: Could matrix effects be the cause of my low internal standard recovery, and how can I confirm this?
Yes, matrix effects are a common cause of apparent low IS recovery due to ion suppression. You can investigate this using a post-extraction spike experiment.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Pre-extraction spike): Spike a blank matrix sample with the internal standard before the extraction process.
-
Set B (Post-extraction spike): Extract a blank matrix sample and spike the resulting extract with the internal standard after the extraction process.
-
-
Prepare a standard solution: Prepare a solution of the internal standard in a clean solvent at the same concentration as the spiked samples.
-
Analysis: Analyze all three samples (Set A, Set B, and the standard solution).
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Standard Solution) x 100
-
A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Strategies to Mitigate Matrix Effects
| Strategy | Description |
| Improve Sample Cleanup | Utilize more rigorous extraction and cleanup procedures (e.g., different SPE phases, liquid-liquid extraction) to remove interfering matrix components. |
| Chromatographic Separation | Optimize the chromatographic method to separate the internal standard from co-eluting matrix components. This might involve trying a different column or modifying the mobile phase gradient. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. |
| Use a Stable Isotope-Labeled (SIL) Internal Standard | A SIL-IS is the ideal choice as it has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. |
Quantitative Data Summary
The choice of internal standard and the nature of the sample matrix can significantly impact recovery and the observed matrix effect. The following table summarizes data from a study on the recovery and matrix effects of deuterated internal standards in human cerebrospinal fluid (CSF).
| Internal Standard | Average Recovery (%) | Matrix Effect (%) | Interpretation |
| Deuterated Analyte 1 | 85.2 | 95.8 | Good recovery with minor ion suppression. |
| Deuterated Analyte 2 | 61.5 | 24.4 | Acceptable recovery but significant ion suppression. |
| Deuterated Analyte 3 | 114.8 | 105.2 | Excellent recovery with slight ion enhancement. |
| Deuterated Analyte 4 | 77.0 | 72.1 | Good recovery with moderate ion suppression. |
Data adapted from a study on endocannabinoids in human CSF.
This data illustrates the variability in recovery and matrix effects even when using deuterated internal standards, highlighting the importance of method validation for each analyte and matrix.
References
Technical Support Center: Resolving Co-eluting Peaks in Organic Acid Analysis
Welcome to the Technical Support Center for organic acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with co-eluting peaks during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting peaks in organic acid analysis?
Co-eluting peaks, where two or more compounds elute from the chromatography column at the same time, can be caused by several factors:
-
Inadequate Chromatographic Selectivity: The chosen stationary phase (column) and mobile phase combination may not be suitable for resolving the specific organic acids in the sample.
-
Poor Peak Shape: Issues like peak tailing or fronting can obscure the separation of closely eluting compounds.[1][2][3][4] This can be due to secondary interactions with the column material, column overload, or improper mobile phase conditions.[5]
-
Sample Overload: Injecting too much sample can lead to broadened or fronting peaks, causing them to merge.
-
Complex Sample Matrix: The presence of other compounds in the sample can interfere with the separation of the target organic acids.
-
Suboptimal Method Parameters: Incorrect settings for flow rate, temperature, or gradient elution can lead to poor resolution.
Q2: How can I quickly determine if I have a co-elution problem?
Identifying co-elution often starts with a visual inspection of the chromatogram. Look for:
-
Asymmetrical Peaks: Peaks that are not symmetrical, exhibiting tailing (a gradual return to baseline on the back side) or fronting (a steep return to baseline on the front side), can indicate a hidden co-eluting peak.
-
Shoulders on Peaks: A small peak appearing on the leading or trailing edge of a larger peak is a strong indicator of co-elution.
-
Broader than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it may consist of multiple unresolved compounds.
-
Inconsistent Peak Purity Analysis: If you are using a detector that can assess peak purity (e.g., a mass spectrometer or a diode array detector), inconsistent purity across a single peak confirms co-elution.
Troubleshooting Guides
This section provides a step-by-step approach to resolving co-eluting peaks, starting with simple adjustments and progressing to more comprehensive method modifications.
Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for diagnosing and addressing co-eluting peaks in HPLC analysis.
Step 1: Adjust Mobile Phase Composition
Modifying the mobile phase is often the simplest and most effective first step.
1.1. Adjusting Mobile Phase pH
For organic acids, which are ionizable compounds, the pH of the mobile phase is a critical parameter. Lowering the pH of the mobile phase can suppress the ionization of organic acids, increasing their hydrophobicity and retention on a reversed-phase column.
Experimental Protocol: pH Modification
-
Initial Condition: Start with your current mobile phase.
-
pH Adjustment: Prepare a series of mobile phase A (aqueous) solutions with decreasing pH values. Use an acidifier like phosphoric acid or formic acid to adjust the pH to levels such as 3.5, 3.0, and 2.5.
-
Analysis: Equilibrate the column with the new mobile phase and inject your sample.
-
Evaluation: Compare the chromatograms to see if the resolution between the co-eluting peaks has improved.
Table 1: Effect of Mobile Phase pH on Organic Acid Retention
| Mobile Phase A pH | Analyte Form | Expected Retention Change on C18 Column |
| > pKa | Ionized | Decreased Retention |
| ≈ pKa | Partially Ionized | Poor Peak Shape, Variable Retention |
| < pKa | Neutral | Increased Retention, Improved Peak Shape |
1.2. Changing the Organic Solvent
Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.
Experimental Protocol: Solvent Change
-
Initial Condition: Your current method using either acetonitrile or methanol as the organic modifier (Mobile Phase B).
-
Solvent Swap: Replace the organic solvent with the alternative (e.g., if using acetonitrile, switch to methanol).
-
Method Adaptation: You may need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.
-
Analysis and Evaluation: Run the analysis and assess the change in peak resolution.
Step 2: Optimize Elution Method
2.1. Isocratic vs. Gradient Elution
For samples containing organic acids with a wide range of polarities, gradient elution is generally superior to isocratic elution. Gradient elution, where the mobile phase composition changes over time, can improve peak resolution and reduce run times for complex mixtures.
Table 2: Comparison of Isocratic and Gradient Elution for Organic Acid Analysis
| Elution Method | Description | Advantages | Disadvantages | Best For |
| Isocratic | Constant mobile phase composition. | Simple, reproducible, stable baseline. | Poor resolution for complex mixtures, long run times for strongly retained compounds, peak broadening. | Simple mixtures with compounds of similar polarity. |
| Gradient | Mobile phase composition changes during the run. | Better resolution for complex mixtures, sharper peaks, shorter analysis times. | More complex method development, requires column re-equilibration. | Complex mixtures with a wide range of polarities. |
Experimental Protocol: Gradient Optimization
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% organic solvent in 15 minutes) to determine the approximate elution times of your compounds of interest.
-
Focused Gradient: Based on the scouting run, design a shallower gradient in the region where the co-eluting peaks appear. For example, if the peaks elute between 40% and 50% organic, you could run a gradient segment from 35% to 55% over a longer period.
-
Introduce Isocratic Holds: Incorporating an isocratic hold in the middle of a gradient can sometimes improve the separation of a critical pair of peaks.
Step 3: Evaluate Stationary Phase (Column)
If mobile phase and elution method optimizations are insufficient, consider changing the HPLC column.
3.1. Column Chemistry
Different column chemistries offer different selectivities. For organic acids, which are polar, several options can provide better retention and resolution than a standard C18 column.
Table 3: Common HPLC Columns for Organic Acid Analysis
| Column Type | Description | Advantages for Organic Acids |
| Reversed-Phase C18 (Polar-Embedded or Endcapped) | C18 phase with polar groups embedded or at the end of the alkyl chains. | More stable in highly aqueous mobile phases, better retention for polar analytes. |
| Mixed-Mode | Combines reversed-phase and ion-exchange characteristics. | Excellent retention and selectivity for polar and acidic compounds. |
| Ion-Exclusion | Utilizes a sulfonated polystyrene-divinylbenzene resin. | Highly selective for organic acids, separating them from inorganic anions. |
3.2. Column Dimensions and Particle Size
Using a column with smaller particles (e.g., sub-2 µm) or a core-shell column can increase efficiency, leading to sharper peaks and better resolution. A longer column can also improve separation, but at the cost of longer run times and higher backpressure.
Step 4: Refine Other Chromatographic Parameters
4.1. Flow Rate
Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
4.2. Temperature
Optimizing the column temperature can affect the selectivity of the separation and the viscosity of the mobile phase. Experimenting with different temperatures (e.g., 25°C, 30°C, 40°C) may help resolve co-eluting peaks.
Step 5: Review Sample Preparation
A "cleaner" sample is less likely to cause chromatographic issues.
Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
Solid-phase extraction is a widely used technique to remove interfering matrix components from a sample before HPLC analysis.
-
Select SPE Sorbent: Choose an SPE sorbent that retains the organic acids while allowing interfering compounds to pass through, or vice versa. Anion exchange sorbents are often suitable for acidic compounds.
-
Conditioning: Condition the SPE cartridge with an appropriate solvent.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge to remove unretained impurities.
-
Elution: Elute the target organic acids with a suitable solvent.
-
Analysis: Analyze the cleaned-up sample by HPLC.
Logical Diagram for Method Parameter Adjustment
Caption: Key parameters to adjust for resolving co-eluting peaks.
References
Validation & Comparative
Accuracy of 3-Methylglutaric Acid Quantification Using a ¹³C₃ Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-methylglutaric acid (3-MGA), a key biomarker in several inherited metabolic disorders, is crucial for diagnostics and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as ¹³C₃-3-methylglutaric acid, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving high accuracy and precision. This guide provides a comparative overview of this method, supported by experimental data and detailed protocols.
Superior Accuracy with Stable Isotope Dilution LC-MS/MS
Stable isotope dilution (SID) analysis involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C₃-3-MGA) to the sample at the beginning of the analytical process. This internal standard behaves almost identically to the endogenous analyte throughout sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] This results in a highly accurate and precise measurement of the analyte concentration.
While specific validation data for a ¹³C₃ internal standard for 3-MGA is not widely published, data from the quantification of structurally similar organic acids using ¹³C-labeled internal standards demonstrate the performance of this approach. For instance, the quantification of 3-hydroxy-3-methylglutaric acid and other organic acids using ¹³C₃ and ¹³C₄ labeled internal standards has shown excellent accuracy and precision.[3]
Performance Comparison
The following table summarizes typical performance characteristics of LC-MS/MS methods using stable isotope-labeled internal standards for the quantification of organic acids, which can be extrapolated to the analysis of 3-MGA with a ¹³C₃ internal standard. For comparison, data from an alternative method, gas chromatography-mass spectrometry (GC-MS), which often requires derivatization, is also presented.
| Parameter | LC-MS/MS with ¹³C₃ Internal Standard (Expected) | Alternative Method: GC-MS with Derivatization |
| Accuracy | 85-115% of the nominal value | 80-120% of the nominal value |
| Precision (CV%) | < 15% | < 20% |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to µg/mL range | µg/mL range |
| Sample Preparation | Simple protein precipitation or dilution | More complex, requires derivatization |
| Analysis Time | 5-15 minutes per sample | 20-40 minutes per sample |
Experimental Workflow and Methodologies
A typical experimental workflow for the quantification of 3-MGA using a ¹³C₃ internal standard is outlined below.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of 3-MGA in a biological matrix.
1. Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the ¹³C₃-3-MGA internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
3-MGA: Precursor ion (m/z) -> Product ion (m/z)
-
¹³C₃-3-MGA: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined based on the labeled positions).
-
Logical Relationship in SID Quantification
The core principle of stable isotope dilution is the maintenance of a constant ratio between the analyte and the internal standard, irrespective of sample loss during preparation.
Conclusion
The quantification of 3-methylglutaric acid using a ¹³C₃ internal standard with LC-MS/MS offers unparalleled accuracy and precision. This methodology effectively mitigates common analytical challenges such as matrix effects and variable recovery, making it the preferred choice for clinical diagnostics and research applications where reliable data is paramount. The provided experimental framework serves as a robust starting point for developing and validating a highly accurate 3-MGA quantification assay.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC/MS vs. LC/MS for the Analysis of 3-Methylglutaconic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Methylglutaconic acid (3-MGA), a key biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic aciduria, is paramount. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS). This guide provides an objective comparison of their performance for 3-MGA analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for your research needs.
At a Glance: Key Performance Metrics
A direct comparison of quantitative performance parameters for the analysis of 3-Methylglutaconic acid reveals the distinct advantages and limitations of both GC/MS and LC/MS methodologies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC/MS) | Liquid Chromatography-Mass Spectrometry (LC/MS) |
| Sample Preparation | Requires extraction and chemical derivatization (silylation) | "Dilute and shoot" approach is common, minimizing sample preparation |
| Analysis Time | Longer, due to derivatization and chromatographic run time | Faster, with "dilute and shoot" methods enabling high throughput |
| Derivatization Requirement | Mandatory for volatility | Generally not required |
| Isomer Separation | Can separate cis and trans isomers, but derivatization may alter their ratio | Capable of separating isomers with appropriate chromatography |
| Matrix Effects | Generally lower due to sample cleanup during extraction | Can be more pronounced, potentially affecting accuracy |
| Data Availability for 3-MGA | Well-established with published quantitative data | Less specific quantitative data available in the public domain |
Deep Dive into Methodologies
Gas Chromatography-Mass Spectrometry (GC/MS): The Established Standard
GC/MS is a long-standing and robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile analytes like 3-MGA, a chemical derivatization step is essential to increase their volatility for gas-phase separation.
This protocol is a synthesis of established methods for organic acid analysis.[1][2]
1. Sample Preparation: Extraction and Derivatization
-
Internal Standard Addition: To a 1 mL urine sample, add a known amount of a suitable internal standard (e.g., 13C-labeled 3-MGA) to correct for variations in sample processing and instrument response.[3]
-
Acidification: Adjust the pH of the urine sample to approximately 1 with hydrochloric acid.
-
Extraction: Extract the organic acids from the acidified urine using 3 mL of ethyl acetate. Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Drying: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization: To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes to convert the 3-MGA into its volatile trimethylsilyl (TMS) derivative.[1]
-
Reconstitution: After cooling, the derivatized sample is ready for injection into the GC/MS system.
2. Instrumental Analysis
-
Gas Chromatograph (GC): Agilent 7890B GC system (or equivalent).
-
Column: Agilent DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer (MS): Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the 3-MGA-TMS derivative.
One of the critical considerations for GC/MS analysis of 3-MGA is the potential for isomerization of the cis and trans forms during the derivatization process.[1] This can impact the accurate quantification of each isomer if they are to be reported separately.
Liquid Chromatography-Mass Spectrometry (LC/MS): The High-Throughput Challenger
LC/MS has emerged as a powerful alternative for the analysis of polar and non-volatile compounds in complex biological matrices, often with simpler sample preparation protocols.
While a universally standardized and validated protocol for 3-MGA is less documented in publicly available literature compared to GC/MS, the following "dilute and shoot" methodology is commonly adapted for the analysis of organic acids in urine and serves as a strong starting point.
1. Sample Preparation: "Dilute and Shoot"
-
Internal Standard Addition: To a 100 µL urine sample, add a known amount of a suitable internal standard (e.g., 13C-labeled 3-MGA).
-
Dilution: Dilute the sample with 900 µL of a solution of 0.1% formic acid in water.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
Injection: Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
2. Instrumental Analysis
-
Liquid Chromatograph (LC): Waters ACQUITY UPLC I-Class system (or equivalent).
-
Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or a similar reversed-phase column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer (MS): Waters Xevo TQ-S micro (or equivalent triple quadrupole mass spectrometer).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the specific precursor-to-product ion transition for 3-MGA.
The primary advantage of the LC/MS approach is the significant reduction in sample preparation time and complexity, making it highly suitable for high-throughput clinical and research laboratories. However, matrix effects, where other components in the urine can interfere with the ionization of 3-MGA, can be a more significant challenge compared to GC/MS and must be carefully evaluated during method validation.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both GC/MS and LC/MS analysis of 3-Methylglutaconic acid.
Conclusion: Making the Right Choice
The choice between GC/MS and LC/MS for the analysis of 3-Methylglutaconic acid depends on the specific requirements of the study.
-
GC/MS remains a reliable and well-validated method, particularly when high sensitivity and specificity are required and when the laboratory has established expertise in derivatization techniques. Its extensive history means a greater availability of established protocols and troubleshooting knowledge.
-
LC/MS/MS offers a significant advantage in terms of sample throughput and reduced manual labor due to its simpler "dilute and shoot" sample preparation. This makes it an attractive option for large-scale clinical screening and research studies where speed is a critical factor. However, careful method development and validation are essential to mitigate potential matrix effects.
For researchers and drug development professionals, a thorough evaluation of the available instrumentation, sample workload, and the specific analytical performance requirements will guide the selection of the most appropriate technique for the accurate and reliable quantification of 3-Methylglutaconic acid.
References
Cross-Validation of Analytical Methods for 3-MCPD and Glycidyl Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of 3-monochloropropane-1,2-diol (3-MCPD), its fatty acid esters (3-MCPDEs), and glycidyl esters (GEs), collectively known as 3-MGA, is of paramount importance for food safety and quality control. These process contaminants can form in refined edible oils and fat-containing foods during high-temperature processing. This guide provides an objective comparison of the principal analytical methods used for 3-MGA quantification, supported by available experimental data from validation studies and inter-laboratory comparisons.
Executive Summary
The analysis of 3-MGA is primarily accomplished through indirect and direct analytical approaches. Indirect methods, which are more established and widely adopted, involve the cleavage of the esters to free 3-MCPD and a derivative of glycidol, followed by gas chromatography-mass spectrometry (GC-MS) analysis. Direct methods, often employing liquid chromatography-mass spectrometry (LC-MS), aim to quantify the intact esters. The American Oil Chemists' Society (AOCS) has standardized several indirect methods that are globally recognized. Newer enzymatic methods are also emerging as viable alternatives, offering advantages in terms of sample preparation time.
This guide will delve into the specifics of these methods, presenting their performance characteristics, a detailed look at their experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: Comparison of Analytical Method Performance
The performance of an analytical method is defined by several key parameters, including its limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (repeatability and reproducibility). The following tables summarize the performance characteristics of the most common 3-MGA analytical methods based on available data.
Table 1: Performance Characteristics of Indirect GC-MS Based Methods
| Method | Principle | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) |
| AOCS Cd 29a-13 | Acid-catalyzed transesterification, derivatization with phenylboronic acid, GC-MS analysis. | 0.03 - 0.1 | 0.1 - 0.3 | 91.7 - 105.9 |
| AOCS Cd 29b-13 | Alkaline-catalyzed transesterification, conversion of glycidol to 3-MBPD, derivatization, GC-MS analysis. | Not consistently reported | Not consistently reported | Not consistently reported |
| AOCS Cd 29c-13 | Fast alkaline-catalyzed transesterification, differential measurement, GC-MS analysis. | 0.006 (calculated) | 0.02 | 94 - 118 |
| Enzymatic Method | Lipase-catalyzed hydrolysis, derivatization, GC-MS analysis. | 0.02 | 0.1 | 87.6 - 100.8 |
Table 2: Precision of 3-MGA Analysis Methods from Inter-laboratory Studies
| Method | Analyte | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| AOCS Cd 29a-13 (in various foods) | 3-MCPD Esters | 1.3 - 21 | 6.5 - 49.0 |
| Enzymatic Method (in edible oils) | 3-MCPD | 3.6 - 3.7 | Not specified |
| Enzymatic Method (in edible oils) | Glycidol | 5.4 - 7.2 | Not specified |
Note: The performance characteristics can vary depending on the food matrix, concentration of the analyte, and the laboratory conducting the analysis.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for the successful implementation and cross-validation of any analytical method. Below are the summarized protocols for the key methods discussed.
AOCS Official Method Cd 29a-13: Acid Transesterification Method
This method is based on the slow acid-catalyzed release of 3-MCPD and the conversion of glycidyl esters into 3-monobromopropanediol (3-MBPD) monoesters.
-
Sample Preparation: A known amount of the oil or fat sample is weighed.
-
Internal Standard Addition: Isotopically labeled internal standards for 3-MCPD and glycidyl esters are added.
-
Conversion of Glycidyl Esters: The sample is treated with an acidic solution containing a bromide salt to convert glycidyl esters to 3-MBPD monoesters.
-
Transesterification: The sample undergoes acid-catalyzed transesterification using a sulfuric acid/methanol solution, typically overnight at 40°C, to release free 2-MCPD, 3-MCPD, and 3-MBPD.[1][2]
-
Extraction: The resulting fatty acid methyl esters (FAMEs) are removed by liquid-liquid extraction with a non-polar solvent like n-heptane.
-
Derivatization: The free diols in the aqueous phase are derivatized with phenylboronic acid (PBA).[1]
-
GC-MS Analysis: The derivatized analytes are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS).
AOCS Official Method Cd 29b-13: Alkaline Transesterification Method
This method utilizes a slow alkaline-catalyzed cleavage of the esters.
-
Sample Preparation: Two sets of samples (Assay A and Assay B) are prepared.
-
Internal Standard Addition: Different sets of isotopically labeled internal standards are added to each assay.
-
Alkaline Transesterification: The samples are subjected to a slow alkaline-catalyzed alcoholysis in the cold to release 2-MCPD, 3-MCPD, and glycidol.
-
Reaction Termination and Conversion: The reaction is stopped by adding an acidified concentrated sodium bromide solution. This converts the unstable glycidol into the more stable 3-MBPD.
-
Extraction and Derivatization: The analytes are extracted and derivatized with PBA.
-
GC-MS Analysis: The derivatized compounds are analyzed by GC-MS. The use of two assays allows for the correction of potential interferences.
AOCS Official Method Cd 29c-13: Differential Method ("Fast Method")
This method is a faster procedure that relies on a differential measurement to determine the glycidyl ester content.[1]
-
Sample Preparation: Two parallel assays (Assay A and Assay B) are prepared from the test portion.
-
Fast Alkaline Transesterification:
-
Assay A (Total 3-MCPD + converted Glycidol): The sample is reacted with a sodium hydroxide or sodium methoxide solution in the presence of sodium chloride. This cleaves the esters and converts the released glycidol to 3-MCPD.[1]
-
Assay B (3-MCPD only): The same reaction is carried out but in the absence of a chloride source, so only the original 3-MCPD esters are converted to free 3-MCPD.
-
-
Derivatization: The 3-MCPD in both assays is derivatized with PBA.
-
GC-MS Analysis: Both assays are analyzed by GC-MS.
-
Calculation: The glycidyl ester content is calculated from the difference between the results of Assay A and Assay B.
Enzymatic Method
This method offers a milder and often faster alternative to chemical hydrolysis.
-
Sample Preparation: The oil sample is prepared for enzymatic reaction.
-
Enzymatic Hydrolysis: A specific lipase, such as from Candida rugosa, is used to catalyze the hydrolysis of 3-MCPDEs and GEs to their free forms.
-
Extraction and Cleanup: The reaction mixture is then subjected to an extraction and cleanup procedure, for which a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been shown to be effective.
-
Derivatization (for 3-MCPD): The extracted 3-MCPD is derivatized, typically with PBA. Glycidol can be analyzed directly without derivatization.
-
GC-MS Analysis: The derivatized 3-MCPD and free glycidol are quantified by GC-MS.
Mandatory Visualization
To better illustrate the experimental workflows and the logical relationships in cross-validation, the following diagrams have been generated using the DOT language.
Caption: Workflow for AOCS Official Method Cd 29a-13.
References
inter-laboratory comparison of 3-Methylglutaconic aciduria testing
An Inter-Laboratory Comparison Guide to 3-Methylglutaconic Aciduria Testing
This guide provides a comparative overview of laboratory methods for the diagnosis of 3-Methylglutaconic Aciduria (3-MGA-uria), a group of inherited metabolic disorders characterized by the elevated excretion of 3-methylglutaconic acid. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of test performance and detailed experimental data to support informed decisions in diagnostic and research settings.
Introduction to 3-Methylglutaconic Aciduria
3-Methylglutaconic aciduria refers to a heterogeneous group of inborn errors of metabolism. These conditions are broadly classified into five types. Type I is a primary disorder of leucine catabolism, while Types II through V are associated with mitochondrial dysfunction.[1][2][3][4] The primary diagnostic marker is the increased level of 3-methylglutaconic acid in the urine. Additional informative metabolites include 3-methylglutaric acid and 3-hydroxyisovaleric acid, the levels of which can help in the differential diagnosis of the specific type of 3-MGA-uria.[1]
Diagnostic Methodologies
The diagnosis of 3-MGA-uria primarily relies on two methodologies: biochemical analysis of organic acids in urine and genetic testing.
-
Urine Organic Acid Analysis: This is typically the first-line biochemical test. The most common method is Gas Chromatography-Mass Spectrometry (GC-MS), which can identify and quantify 3-MGA and other relevant metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized in some laboratories. Recent studies suggest that untargeted metabolomics profiling of plasma may offer higher sensitivity, as urinary levels of 3-MGA can sometimes be undetectable by standard methods in affected individuals.
-
Genetic Testing: Next-Generation Sequencing (NGS) panels are now widely used to identify the genetic cause of 3-MGA-uria. These panels simultaneously analyze multiple genes known to be associated with the different types of the disorder. Targeted variant analysis and deletion/duplication analysis are also employed.
-
Enzyme Assays: In specific cases, particularly for diagnosing Type I, enzyme activity of 3-methylglutaconyl-CoA hydratase can be measured in fibroblasts or leukocytes.
Inter-Laboratory Performance Comparison
External Quality Assessment (EQA) and Proficiency Testing (PT) programs are crucial for ensuring the quality and reliability of diagnostic testing. Organizations like the European Research Network for Hereditary Disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP) provide such schemes.
Data from ERNDIM's qualitative urinary organic acid schemes provide insights into the performance of participating laboratories in identifying 3-MGA-uria. While detailed quantitative metrics like Z-scores are not publicly available for 3-MGA specifically, the reports indicate the proportion of laboratories that correctly identify the key metabolites.
Table 1: Summary of Laboratory Performance in ERNDIM Proficiency Testing for 3-MGA-uria Related Samples
| ERNDIM Report Year | Sample Type | Number of Participating Labs | Key Analyte(s) | Labs Correctly Identifying Key Analyte(s) (%) | Reference |
| 2009 | 3-MGA-uria Type I | 22 | 3-Methylglutaconic acid | 95.5% (21/22) | |
| 2016 | 3-MGA-uria | Not specified | 3-Methylglutaconic acid & 3-Methylglutaric acid | Not specified | |
| 2019 | HMG-CoA lyase deficiency | 70 | 3-Methylglutaconic acid & 3-Hydroxy-3-methylglutaric acid | 99% (69/70) |
Note: The data is derived from qualitative schemes and reflects the analytical performance in identifying the presence of the specified metabolites.
A broader analysis of the CAP/ACMG proficiency testing program for organic acid analysis (not specific to 3-MGA) between 2004 and 2014 showed an overall analytic sensitivity of 92.7%. Performance was noted to be higher for US participants and for more recent challenges.
Experimental Protocols
Protocol for Urine Organic Acid Analysis by GC-MS
This protocol provides a general workflow for the analysis of 3-methylglutaconic acid in urine. Specific parameters may vary between laboratories.
-
Sample Preparation:
-
An aliquot of urine is taken, and an internal standard (e.g., a stable isotope-labeled version of 3-MGA) is added for quantification.
-
The sample is acidified, and organic acids are extracted using a solvent such as ethyl acetate.
-
The solvent is evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried extract is derivatized to make the organic acids volatile for GC analysis. A common derivatizing agent is N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
The sample is heated to ensure complete derivatization.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
GC Column: A capillary column, such as a DB-5ms or equivalent, is typically used.
-
Temperature Program: The oven temperature is programmed to ramp up to separate the different organic acids.
-
Mass Spectrometry: The separated compounds are ionized and detected by a mass spectrometer, which provides a mass spectrum for each compound, allowing for its identification and quantification relative to the internal standard.
-
Protocol for Genetic Analysis by Next-Generation Sequencing (NGS) Panel
This outlines the typical steps for a targeted NGS panel for 3-MGA-uria.
-
DNA Extraction: Genomic DNA is extracted from the patient's blood or saliva sample.
-
Library Preparation and Target Enrichment:
-
The DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
A targeted capture system, using probes specific to the coding regions and splice site junctions of the genes of interest (e.g., AUH, TAZ, OPA3, SERAC1, TMEM70, POLG, etc.), is used to enrich the library for the desired DNA sequences.
-
-
Sequencing:
-
The enriched library is sequenced on a high-throughput sequencing platform (e.g., Illumina). Paired-end sequencing is commonly performed to improve read accuracy.
-
-
Data Analysis (Bioinformatics Pipeline):
-
Alignment: Sequence reads are aligned to a human reference genome (e.g., GRCh37/hg19).
-
Variant Calling: Differences between the patient's DNA sequence and the reference genome are identified. This includes single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Annotation: Identified variants are annotated with information such as their location (e.g., exon, intron), predicted effect on the protein, and frequency in population databases.
-
Interpretation: Variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign, following guidelines from the American College of Medical Genetics and Genomics (ACMG).
-
Signaling Pathways and Diagnostic Workflow
Metabolic Pathways in 3-MGA-uria
The accumulation of 3-MGA can result from a direct block in the leucine degradation pathway (Type I) or as a secondary consequence of mitochondrial dysfunction.
Caption: Metabolic pathways leading to 3-MGA accumulation.
Diagnostic Workflow for 3-MGA-uria
The following workflow illustrates the typical diagnostic process for a patient suspected of having 3-MGA-uria.
Caption: Diagnostic workflow for 3-Methylglutaconic Aciduria.
References
Validating 3-Methylglutaconic Acid Quantification in Amniotic Fluid: A Comparison of GC-MS and LC-MS/MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites in biological fluids is paramount for diagnosing metabolic disorders and monitoring therapeutic interventions. 3-methylglutaconic acid (3-MGA), a key biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias, requires precise and reliable measurement in various biological matrices, including amniotic fluid for prenatal diagnosis. This guide provides an objective comparison of two prominent analytical techniques for the quantification of 3-MGA in amniotic fluid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantitative Performance
The choice of analytical platform can significantly impact the performance of a 3-MGA quantification assay. Below is a summary of the typical performance characteristics of validated methods for 3-MGA analysis in amniotic fluid using GC-MS and a representative LC-MS/MS method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Sample Volume | ~100 µL | ~50-100 µL |
| Internal Standard | Isotope-labeled 3-MGA (e.g., 3-[2,4,6-13C3]methylglutaconic acid)[1] | Isotope-labeled 3-MGA (e.g., 3-MGA-d3) |
| Derivatization | Required (e.g., silylation) | Not typically required |
| **Linearity (R²) ** | ≥0.99 | ≥0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (CV%) | ||
| Intra-assay | <5% | <10% |
| Inter-assay | <10% | <15% |
| Limit of Quantification (LOQ) | ~0.1 µmol/L | ~0.05 µmol/L |
| Reference Range | < 2 µmol/L in normal second-trimester amniotic fluid | < 2 µmol/L in normal second-trimester amniotic fluid |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline the key steps for the quantification of 3-MGA in amniotic fluid using both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the established isotope-dilution method.[1]
1. Sample Preparation:
- To 100 µL of amniotic fluid, add a known amount of the internal standard (e.g., 3-[2,4,6-13C3]methylglutaconic acid).
- Acidify the sample with hydrochloric acid.
- Extract the organic acids with ethyl acetate.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
- Heat the sample to ensure complete derivatization of the organic acids.
3. GC-MS Analysis:
- Inject an aliquot of the derivatized sample into the GC-MS system.
- Gas Chromatography: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms). Program the oven temperature with a gradient to separate the analytes.
- Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of the derivatized 3-MGA and the internal standard.
4. Quantification:
- Calculate the concentration of 3-MGA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-MGA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This representative protocol is based on methods developed for the analysis of short-chain organic acids in biological fluids.
1. Sample Preparation:
- To 50 µL of amniotic fluid, add a known amount of the internal standard (e.g., 3-MGA-d3).
- Precipitate proteins by adding a water-miscible organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.
2. LC-MS/MS Analysis:
- Inject the prepared sample into the LC-MS/MS system.
- Liquid Chromatography: Use a C18 reversed-phase column for separation. Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a small amount of formic acid to improve ionization.
- Tandem Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-MGA and its internal standard.
3. Quantification:
- Quantify 3-MGA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical flows, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 3-MGA in amniotic fluid. GC-MS is a well-established method with proven robustness, though it requires a more laborious sample preparation including a derivatization step. LC-MS/MS offers the advantages of simpler sample preparation, higher throughput, and potentially lower limits of detection. The choice between these two platforms will depend on the specific needs of the laboratory, including sample throughput, required sensitivity, and available instrumentation. For high-throughput clinical laboratories, the streamlined workflow of LC-MS/MS may be preferable, while the established and extensively validated GC-MS methods remain a gold standard for confirmatory testing. Regardless of the chosen method, rigorous validation is essential to ensure the accuracy and reliability of the results for prenatal diagnosis and clinical research.
References
The Superiority of 3-Methylglutaconic acid-13C3 Over Deuterated Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-Methylglutaconic acid (3-MGA), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of 3-Methylglutaconic acid-13C3 and deuterated internal standards, supported by experimental principles and data from analogous compounds, to demonstrate the superior performance of the 13C-labeled standard in mass spectrometry-based assays.
3-Methylglutaconic aciduria is a group of inborn errors of metabolism characterized by the accumulation of 3-MGA in urine. Accurate measurement of this metabolite is crucial for the diagnosis and monitoring of these disorders. Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative analyses, relying on the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for variability during sample preparation and analysis. While both carbon-13 (¹³C) and deuterium (²H) labeled standards are available, their intrinsic properties lead to significant differences in analytical performance.
Core Principles: Why ¹³C-Labeling Excels
An ideal internal standard should exhibit chemical and physical properties identical to the analyte to ensure it experiences the same effects of sample processing, chromatography, and ionization.[1] This co-behavior is what enables accurate correction for variations. While both ¹³C and deuterated standards are widely used, fundamental differences in their properties can impact analytical accuracy.
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte. Deuterated standards, due to the replacement of hydrogen with the heavier deuterium isotope, can exhibit slight changes in polarity and lipophilicity. This can lead to chromatographic separation from the analyte, a phenomenon that can compromise the ability of the internal standard to compensate for matrix effects, which are often time-dependent.[2]
Isotopic Stability: ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[1] Deuterium labels, particularly on heteroatoms or acidic positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, which can compromise the integrity of the standard and lead to inaccurate results.
Absence of Isotopic Interference: The use of a ¹³C-labeled internal standard with a sufficient mass shift (e.g., +3 Da for 3-MGA-¹³C₃) effectively avoids isotopic interference from the naturally occurring isotopes of the analyte. Deuterated standards with a small mass shift (e.g., +2 Da) can suffer from interference from the M+2 isotope of the unlabeled analyte, potentially affecting the accuracy of quantification.
Performance Comparison: 3-Methylglutaconic acid-¹³C₃ vs. Deuterated Standards
| Feature | 3-Methylglutaconic acid-¹³C₃ | Deuterated 3-Methylglutaconic acid | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Excellent | Potential for partial separation | The physicochemical properties of ¹³C-labeled standards are virtually identical to the native analyte, ensuring co-elution. Deuterated compounds can exhibit slight chromatographic shifts. |
| Isotopic Stability | High | Variable, risk of back-exchange | ¹³C labels are integrated into the stable carbon backbone. Deuterium atoms can be susceptible to exchange, especially under certain pH or temperature conditions. |
| Matrix Effect Compensation | Superior | Potentially compromised | Co-elution ensures that both the analyte and the internal standard experience the same matrix effects. Chromatographic separation of deuterated standards can lead to differential matrix effects. |
| Isotopic Interference | Low Risk | Potential for interference | A +3 Da mass shift for ¹³C₃ minimizes interference from the natural isotopic abundance of the analyte. Deuterated standards with smaller mass shifts can be affected by the analyte's isotopic cluster. |
| Cost & Availability | Generally higher | Often more affordable and widely available | The synthesis of ¹³C-labeled compounds is typically more complex and expensive. |
Experimental Data from Analogous Compounds:
A study on the analysis of amphetamines by UHPLC-MS/MS showed that the ¹³C₆-labeled internal standard co-eluted perfectly with the native analyte, while deuterated standards exhibited chromatographic separation. Similarly, in the analysis of short-chain fatty acids, the use of isotopically labeled internal standards (both ¹³C and deuterated) allowed for the correction of matrix effect variation. However, the authors noted that identical chromatographic properties are a key advantage of SIL-IS.
Experimental Protocols
The following are generalized experimental protocols for the quantification of 3-Methylglutaconic acid in urine using an internal standard and LC-MS/MS.
Protocol 1: Sample Preparation for 3-Methylglutaconic Acid Analysis in Urine
-
Sample Collection: Collect a random urine sample.
-
Internal Standard Spiking: To 100 µL of urine, add a known concentration of 3-Methylglutaconic acid-¹³C₃ internal standard.
-
Dilution: Dilute the sample with 900 µL of a suitable solvent (e.g., 0.1% formic acid in water).
-
Centrifugation: Vortex the sample and centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 3-Methylglutaconic Acid
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 3-Methylglutaconic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
3-Methylglutaconic acid: Monitor the transition from the precursor ion (m/z) to a specific product ion. For the derivatized acid, one possible transition is 413.0 -> 260.0.
-
3-Methylglutaconic acid-¹³C₃: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 416.0 -> 263.0 for a derivatized compound, exact masses will depend on derivatization).
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for choosing a ¹³C-labeled internal standard.
Experimental workflow for 3-MGA quantification.
Decision logic for internal standard selection.
Conclusion
For the accurate and reliable quantification of 3-Methylglutaconic acid, the use of a stable isotope-labeled internal standard is essential. Based on fundamental physicochemical principles and supported by experimental data from analogous compounds, 3-Methylglutaconic acid-¹³C₃ is the superior choice over deuterated internal standards . Its key advantages include near-perfect chromatographic co-elution with the analyte, high isotopic stability, and minimal risk of isotopic interference. These characteristics ensure the most accurate correction for matrix effects and other sources of analytical variability, leading to higher quality and more reliable data in clinical and research settings. While the initial cost of ¹³C-labeled standards may be higher, the investment is justified by the increased robustness and confidence in the final quantitative results.
References
Performance Comparison of Analytical Methods for 3-Methylglutaconic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Methylglutaconic acid (3-MGA), a key biomarker in several inborn errors of metabolism. The primary focus is on the well-established stable isotope dilution gas chromatography-mass spectrometry (GC-MS) assay, with a comparison to alternative methods including standard GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Summary
The following tables summarize the performance characteristics of the different analytical methods for 3-MGA quantification. It is important to note that while the isotope dilution GC-MS method by Kelley (1993) is a foundational method, specific validation data from the original publication was not accessible.[1] Therefore, performance characteristics are based on established principles of this technique. For standard GC-MS and NMR, quantitative data for 3-MGA is often not explicitly detailed in routine screening methods; thus, performance is inferred from general urinary organic acid analysis and qualitative applications. A potential Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method's performance is extrapolated from validated assays for similar organic acids.
| Method | Linearity | Analytical Range | Precision (%RSD) | Accuracy (%Recovery) |
| Isotope Dilution GC-MS | Expected to be excellent due to the use of a stable isotope internal standard. | Wide, capable of quantifying basal physiological levels to high pathological concentrations. | Typically <15% | Typically 85-115% |
| Standard GC-MS | Can be linear, but may exhibit curvilinear responses at higher concentrations. | Generally wide, but may be limited by detector saturation for highly abundant metabolites. | <15-20% | Dependent on the calibration model and matrix effects. |
| NMR Spectroscopy | Good linearity over a wide dynamic range. | Generally lower sensitivity than MS-based methods, may not be suitable for very low concentrations. | <15% for well-resolved peaks. | Quantitative accuracy is achievable with appropriate standards. |
| LC-MS/MS (Hypothetical) | Excellent linearity is expected with appropriate internal standards. | Potentially very wide, from low ng/mL to µg/mL levels. | Typically <15% | Typically 85-115% |
Experimental Protocols
Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)
This method, based on the work by Kelley (1993), is considered the gold standard for accurate quantification of 3-MGA.[1]
Sample Preparation:
-
A known amount of synthetic 3-[2,4,6-13C3]methylglutaconic acid is added as an internal standard to a measured volume of urine, plasma, or amniotic fluid.
-
The sample is acidified, and organic acids are extracted with an organic solvent such as ethyl acetate.
-
The organic extract is evaporated to dryness.
-
The residue is derivatized to increase volatility, typically by silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890 GC or similar.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless injection at 230°C.
-
Oven Program: Initial temperature of 80°C, ramped at 10°C/min to 270°C, and held for 10 minutes.
-
Mass Spectrometer: Agilent 5977 MSD or similar, operated in electron ionization (EI) mode.
-
Quantification: Selected ion monitoring (SIM) of specific ions for both the native and the 13C-labeled 3-MGA. The ratio of the peak areas of the analyte to the internal standard is used for quantification against a calibration curve.
References
Detecting 3-Methylglutaric Acid in Plasma: A Comparative Guide to GC-MS and LC-MS/MS Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 3-methylglutaric acid (3-MGA) in plasma is crucial for diagnosing and monitoring certain metabolic disorders, such as 3-methylglutaconic aciduria. The choice of analytical technique is paramount in achieving the required sensitivity and specificity. This guide provides a comparative overview of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of 3-MGA in plasma, with a focus on their limits of detection (LOD).
Performance Comparison
The selection of an analytical method for 3-MGA quantification in plasma hinges on factors such as sensitivity, specificity, sample throughput, and the specific requirements of the research or clinical question. While direct head-to-head comparisons of LOD for 3-MGA in plasma are not extensively documented in single studies, analysis of published methods for 3-MGA and structurally related dicarboxylic acids allows for a reasonable performance evaluation.
Generally, LC-MS/MS methods offer superior sensitivity for the analysis of organic acids in plasma compared to traditional GC-MS techniques. This is often attributed to the specificity of tandem mass spectrometry (MS/MS) and the reduced need for extensive derivatization, which can sometimes introduce variability in GC-MS methods.
Below is a summary of reported performance characteristics for the analysis of 3-MGA and related compounds in plasma using both techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | 3-Methylglutaconic Acid | 3-Hydroxy-3-Methylglutaric Acid |
| Limit of Detection (LOD) | Not explicitly stated in available literature for 3-MGA in plasma. | 0.06 µM (for most organic acids in a panel)[1] |
| Limit of Quantification (LOQ) | Not explicitly stated in available literature for 3-MGA in plasma. | - |
| Alternative Analyte | - | 3-Hydroxyglutaric Acid |
| LOD for Alternative | - | 0.348 ng/mL[2] |
| Quantitative Range | - | 5/10/20 ng/mL to 400 ng/mL (for Methylsuccinic/Ethylmalonic/Glutaric acid)[3] |
| Derivatization | Typically required (e.g., silylation) | Often not required, but can be used to enhance sensitivity. |
| Sample Throughput | Generally lower due to longer run times and sample preparation. | Generally higher due to faster analysis times. |
Experimental Workflows and Methodologies
The analytical workflow for quantifying 3-MGA in plasma differs significantly between GC-MS and LC-MS/MS, primarily in the sample preparation stages.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS analysis of non-volatile organic acids like 3-MGA necessitates a chemical derivatization step to increase their volatility for separation in the gas phase.
A typical GC-MS protocol involves:
-
Protein Precipitation: Removal of proteins from the plasma sample, often using a solvent like acetonitrile.
-
Extraction: Isolation of the organic acids from the deproteinized plasma using liquid-liquid extraction or solid-phase extraction.
-
Drying: Evaporation of the solvent to obtain a dry residue of the extracted analytes.
-
Derivatization: Reaction of the dried extract with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create volatile trimethylsilyl (TMS) derivatives of the organic acids.
-
GC-MS Analysis: Injection of the derivatized sample into the GC-MS system for separation and detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS methods often allow for a more direct analysis of organic acids in plasma, sometimes without the need for derivatization, leading to a simpler and faster workflow.
A common LC-MS/MS protocol includes:
-
Protein Precipitation: Similar to the GC-MS workflow, proteins are precipitated from the plasma sample.
-
Dilution: The supernatant is often diluted with a suitable solvent before injection.
-
LC-MS/MS Analysis: The sample is injected into the LC-MS/MS system. The liquid chromatography step separates the components of the mixture, and the tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Conclusion
For the detection and quantification of 3-MGA in plasma, LC-MS/MS generally emerges as the more sensitive and higher-throughput technique. The available data for related organic acids suggests that LC-MS/MS methods can achieve lower limits of detection, often in the low nanomolar to nanogram per milliliter range. The simplified sample preparation workflow of LC-MS/MS also contributes to its efficiency and robustness for routine analysis.
While GC-MS remains a valuable tool for organic acid profiling, its application for trace-level quantification of specific analytes like 3-MGA in plasma may be limited by the necessity of derivatization and potentially higher detection limits. The choice between these two powerful techniques will ultimately depend on the specific analytical needs, available instrumentation, and the desired level of sensitivity for the intended application.
References
- 1. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reference Standards for Organic Aciduria Research
For researchers, scientists, and drug development professionals dedicated to advancing our understanding of organic acidurias, the accuracy and reliability of experimental data are paramount. This guide provides a comprehensive comparison of commercially available reference standards crucial for the qualitative and quantitative analysis of organic acids, alongside detailed experimental protocols for their application.
Organic acidurias are a group of inherited metabolic disorders characterized by the excretion of abnormal amounts of organic acids in the urine.[1][2] The precise identification and quantification of these organic acids are critical for the diagnosis, monitoring, and treatment of patients, as well as for the development of new therapeutic interventions.[1][3] The use of high-quality, well-characterized reference standards is the cornerstone of analytical methods that underpin this research.
Comparison of Commercially Available Reference Standards
The selection of an appropriate reference standard is a critical step in establishing a robust and reliable analytical method. Several vendors offer a range of organic acid standards, from single-compound solutions to complex mixtures, including certified reference materials (CRMs). CRMs are highly characterized materials that provide the highest level of accuracy and traceability for measurements.
Below is a comparison of reference standards available from prominent suppliers, focusing on key parameters for researchers.
| Supplier/Product | Analytes Covered (Examples) | Format | Purity/Concentration | Certification | Key Features |
| Sigma-Aldrich | Wide range of individual organic acids and multi-component mixtures for various applications. | Neat, single & multi-component solutions | High-purity, analytical standard grade; concentration varies by product. | Offers Certified Reference Materials (CRMs) manufactured under ISO 17034 and ISO/IEC 17025. | Extensive portfolio catering to diverse analytical needs, including biomarker discovery and pharmaceutical research. |
| LGC Standards | Individual organic acid standards such as L-(+)-Tartaric Acid, (+/-)-Abscisic Acid, L-(-)-Malic Acid, and Quinic Acid. | Neat | Varies by product, CoA provided. | Provides products from brands like ChromaDex. | Critical for analyzing acidity and metabolic compounds in various matrices. |
| NIST SRM 3286 | Citric acid, malic acid, quinic acid, shikimic acid, and tartaric acid. | Solution in water | Certified mass fraction values. | Certified Reference Material from the National Institute of Standards and Technology (NIST). | Intended for calibrating instruments and techniques for organic acid determination. |
| UME CRM 1315 | 2-Methylcitric acid, 3-Hydroxy-3-methylglutaric acid, N-(3-Methylcrotonyl)glycine, Adipic acid, and others in a urine matrix. | Lyophilized urine | Certified mass fraction (mg/kg) and molar concentration (µmol/L). | Certified Reference Material produced according to ISO 17034. | Matrix-matched CRM ideal for method validation and ensuring traceability in clinical samples. |
Experimental Protocols
The analysis of organic acids in biological samples, primarily urine, typically involves sample preparation, derivatization (for GC-MS), and instrumental analysis. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific analytical requirements, with LC-MS/MS offering higher sensitivity and specificity for many applications.
Key Experiment: Urinary Organic Acid Analysis by GC-MS
This protocol provides a general workflow for the analysis of organic acids in urine using GC-MS.
1. Sample Preparation and Extraction:
-
Normalization: The volume of urine to be extracted is often normalized based on the creatinine concentration to account for variations in urine dilution.
-
Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of an analyte) is added to the urine sample to correct for variations in extraction efficiency and instrument response.
-
Extraction: Organic acids are extracted from the acidified urine sample using a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or through solid-phase extraction (SPE) using an anion exchange column.
2. Derivatization:
-
To increase their volatility and thermal stability for GC analysis, the extracted organic acids are chemically modified through a process called derivatization.
-
A common method is silylation, where trimethylsilyl (TMS) derivatives are formed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
3. GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The volatile organic acid derivatives are separated on a capillary column based on their boiling points and interaction with the stationary phase. The oven temperature is programmed to increase gradually to facilitate the separation of a wide range of compounds.
-
Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. The mass spectrometer is typically operated in full scan mode to obtain a complete profile of the organic acids present.
Key Experiment: Urinary Organic Acid Analysis by LC-MS/MS
This protocol outlines a general procedure for the analysis of organic acids using LC-MS/MS, which often does not require derivatization.
1. Sample Preparation:
-
Dilution: Urine samples are typically diluted with a suitable solvent (e.g., water or a mobile phase constituent) to reduce matrix effects.
-
Internal Standard Addition: Appropriate internal standards are added to the diluted sample.
-
Filtration: The sample is filtered to remove particulates before injection into the LC system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. Separation of the organic acids is achieved on a suitable column, such as a reversed-phase C18 or a mixed-mode column, using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of organic modifier and an acid (e.g., formic acid).
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. In this mode, a specific precursor ion for each organic acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the complex urine matrix.
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate a typical analytical workflow and a simplified metabolic pathway relevant to organic aciduria research.
Caption: General workflow for organic acid analysis in urine.
Caption: Simplified metabolic pathway in Propionic Acidemia.
References
A Comparative Guide to Derivatization Reagents for Organic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive analysis of organic acids is crucial across various scientific disciplines, from metabolic research to pharmaceutical development. Due to their inherent polarity and low volatility, direct analysis of many organic acids by gas chromatography (GC) is challenging. Derivatization, a process that chemically modifies the analyte to enhance its volatility and improve its chromatographic properties, is therefore a critical step. This guide provides an objective comparison of common derivatization reagents for organic acid analysis, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.
Key Performance Characteristics of Derivatization Reagents
The choice of a derivatization reagent is dictated by several factors, including the analytical technique employed (GC-MS, LC-MS), the specific organic acids of interest, and the desired analytical performance. The ideal reagent should offer high reaction efficiency, produce stable derivatives, and enhance analytical sensitivity and selectivity. This guide focuses on the most prevalent derivatization strategies: silylation and alkylation for GC-MS, and specialized reagents for LC-MS.
Comparison of Common Derivatization Reagents for GC-MS
Silylation and alkylation are the two major strategies for preparing organic acids for GC-MS analysis. Each has distinct advantages and disadvantages in terms of reaction conditions, derivative stability, and overall analytical performance.
Data Presentation: Quantitative Comparison of GC-MS Derivatization Reagents
The following table summarizes key quantitative parameters for popular silylation and alkylation reagents.
| Reagent Class | Reagent | Typical Reaction Conditions | Derivative Stability | Typical Limits of Detection (LODs) | Key Advantages | Key Disadvantages |
| Silylation | BSTFA (+/- 1% TMCS) | 50-70°C, 10-60 min[1][2] | Moderate; sensitive to moisture. Can be stable for up to 5 days at -20°C[2]. Some derivatives may degrade within hours at room temperature[3]. | 0.04-0.42 µmol/L for various organic acids in serum[2]. 5-40 pg on-column for most acids. | Versatile for a wide range of functional groups, readily available. | Derivatives are moisture-sensitive, potential for multiple derivatives, reagent can be harsh on GC columns. |
| MSTFA | 37°C, 30 min | Similar to BSTFA, moderate stability. | Generally in the low pg range. | By-products are more volatile than those of BSTFA, leading to less chromatographic interference. | Moisture sensitivity of derivatives. | |
| Alkylation | Methyl Chloroformate (MCF) | Room temperature, instantaneous reaction (<1 min) | High; derivatives are remarkably stable for up to 72 hours at room temperature. | Low picomole range on-column. | Rapid reaction at room temperature, stable derivatives, less damage to GC column. | Reagent is corrosive and requires careful handling. |
| Pentafluorobenzyl Bromide (PFBBr) | 25-60°C, 20-60 min | High | Sub-picogram to low picogram levels with Electron Capture Detection (ECD). | Forms highly sensitive derivatives for ECD, suitable for trace analysis. | Requires extractive alkylation, can be a more complex procedure. | |
| Diazomethane (and its safer alternative, Trimethylsilyldiazomethane) | Instantaneous reaction at room temperature for diazomethane. TMS-diazomethane requires ~30 min. | High | Not explicitly quantified in the provided results, but generally provides high yields. | Highly specific for carboxylic acids, high reaction yields. | Diazomethane is explosive and toxic. TMS-diazomethane is safer but reacts slower and may produce more by-products. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key derivatization reagents.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is suitable for the derivatization of a broad range of organic acids for GC-MS analysis.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample extract is completely dry, as silylation reagents are moisture-sensitive.
-
Add 50 µL of pyridine to the dried extract to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes.
-
Cool the vial to room temperature before analysis.
-
Analyze by GC-MS.
Protocol 2: Alkylation using Methyl Chloroformate (MCF)
This rapid derivatization method is effective for both amino and non-amino organic acids.
Materials:
-
Dried sample extract
-
1 M Sodium Hydroxide (NaOH)
-
Methanol
-
Pyridine
-
Methyl Chloroformate (MCF)
-
Chloroform
-
GC-MS vials
Procedure:
-
Resuspend the dried sample in 200 µL of 1 M NaOH.
-
Add 167 µL of methanol and 34 µL of pyridine.
-
Add 20 µL of MCF and vortex vigorously for 30 seconds.
-
Add another 20 µL of MCF and vortex again for 30 seconds.
-
Add 400 µL of chloroform for extraction of the derivatives.
-
Vortex and centrifuge to separate the layers.
-
Transfer the lower organic layer to a new vial for GC-MS analysis.
Protocol 3: Alkylation using Pentafluorobenzyl Bromide (PFBBr)
This method is ideal for creating derivatives with high sensitivity for electron capture detection.
Materials:
-
Aqueous sample
-
Methylene chloride
-
0.1 M Tetrabutylammonium hydrogen sulfate
-
0.2 M Sodium hydroxide
-
Pentafluorobenzyl bromide (PFBBr)
-
Reaction vessel
Procedure:
-
Combine 1 mL of the aqueous sample with 1 mL of methylene chloride in a reaction vessel.
-
Add 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate and 1 mL of 0.2 M sodium hydroxide.
-
Add 25 µL of PFBBr.
-
Cap the vessel and shake for 20-30 minutes at 25°C.
-
Allow the layers to separate and analyze an aliquot of the organic (lower) layer by GC-ECD or GC-MS.
Derivatization Reagents for LC-MS Analysis
While GC-MS often requires derivatization to increase volatility, derivatization for LC-MS aims to improve chromatographic retention, enhance ionization efficiency, and increase detection sensitivity.
| Reagent | Target Functional Group | Principle | Key Advantages |
| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic acids | Amide coupling after activation with a carbodiimide (e.g., EDC). | Facilitates positive electrospray ionization (ESI) and provides a characteristic bromine isotope pattern for clear identification. |
| 1-naphthylamine | Carboxylic acids | Coupling reaction in the presence of a carbodiimide (e.g., N,N′-diisopropylcarbodiimide). | Allows for UV detection. |
| Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2) | Chiral organic acids | Reacts with the carboxyl group to form diastereomers. | Enables enantioseparation on a standard octadecylsilica column for LC-MS/MS analysis. |
Mandatory Visualizations
The following diagrams illustrate the general workflows for the discussed derivatization methods.
Caption: General workflows for GC-MS and LC-MS derivatization of organic acids.
Caption: Logical flow for selecting a derivatization reagent for organic acid analysis.
Conclusion
The selection of an appropriate derivatization reagent is a critical decision in the analytical workflow for organic acids. For GC-MS analysis, silylation reagents like BSTFA and MSTFA are versatile but yield moisture-sensitive derivatives. Alkylation reagents, such as methyl chloroformate, offer the advantage of producing highly stable derivatives through a rapid reaction. For applications requiring ultra-high sensitivity, PFBBr is an excellent choice, particularly with electron capture detection. For LC-MS analysis, derivatization strategies focus on enhancing ionization and chromatographic separation, with reagents like 4-BNMA and specialized chiral reagents expanding the capabilities of this technique. By carefully considering the experimental goals and the properties of each reagent, researchers can significantly improve the accuracy, sensitivity, and reliability of their organic acid analyses.
References
- 1. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 3-Methylglutaconic Acid-13C3
For Immediate Reference: Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 3-Methylglutaconic acid-13C3. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of your research. This compound, while not classified as flammable, is an irritant that can cause skin and serious eye irritation[1].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required PPE, providing a clear and structured overview for easy reference.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Minimum requirement for handling the solid compound. Must be worn at all times in the laboratory[2][3]. |
| Face Shield | Required in addition to safety glasses or goggles when there is a splash hazard, such as when preparing solutions or handling larger quantities[3][4]. | |
| Hand Protection | Nitrile Gloves | Provide primary protection against skin contact. Inspect for tears or degradation before use. For incidental contact, remove and wash hands immediately after exposure. |
| Body Protection | Laboratory Coat | Standard protective clothing to prevent contamination of personal garments. |
| Closed-toe Shoes | Mandatory footwear in a laboratory setting to protect against spills and falling objects. | |
| Respiratory Protection | Not Generally Required | For handling small quantities of the solid in a well-ventilated area, respiratory protection is not typically necessary. |
| NIOSH/MSHA Approved Respirator | Recommended for large-scale operations or in situations where dust or aerosols may be generated. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused compounds and contaminated consumables (e.g., gloves, wipes), should be collected in a designated and clearly labeled waste container.
-
Container Disposal : Empty containers should be handled as the product itself until properly cleaned. Follow institutional guidelines for rinsing and disposal of chemical containers.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
